Product packaging for Sophorabioside(Cat. No.:CAS No. 2945-88-2)

Sophorabioside

Cat. No.: B1589151
CAS No.: 2945-88-2
M. Wt: 578.5 g/mol
InChI Key: SNJVNAXLTOIYQN-XQCQZFFBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sophorabioside (CAS 2945-88-2) is a natural flavonoid glycoside isolated from the seeds of the medicinal plant Sophora japonica . Its chemical structure is genistein-4'-O-neohesperidoside, meaning it consists of the aglycone genistein linked to a disaccharide moiety of glucose and rhamnose (neohesperidose) . It has a molecular formula of C27H30O14 and a molecular weight of 578.52 g/mol . This compound exhibits significant research interest due to its promising biological activities. A key area of investigation is its potential for managing osteoporosis. This compound is a direct biosynthetic precursor to sophoricoside, a compound with demonstrated estrogenic and anti-osteoporotic effects . Research indicates that sophoricoside, derived from this compound, can significantly increase bone mechanical strength and serum levels of bone formation markers in preclinical models . Furthermore, this compound itself can be efficiently biotransformed into the more bioavailable sophoricoside using α-L-rhamnosidase, enriching extracts for enhanced bioactivity . Beyond bone health, this compound and its transformed extracts demonstrate notable anti-inflammatory potential. Studies show that these sophoricoside-enriched extracts possess significant lipoxygenase (LOX) inhibitory activity, suggesting a mechanism for their anti-inflammatory effects . The compound's core structure also contributes to antioxidant properties, which may help in reducing oxidative stress in cells . For researchers, this compound presents a valuable tool for studying flavonoid metabolism, enzymatic biotransformation, and natural product-based therapies for inflammatory and metabolic bone diseases like osteoporosis . It is supplied for research purposes only and is not intended for diagnostic or therapeutic applications. Please note that this compound is a distinct chemical entity and should not be confused with the alkaloid Sophoridine .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O14 B1589151 Sophorabioside CAS No. 2945-88-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyphenyl]-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-10-19(31)22(34)24(36)26(38-10)41-25-23(35)21(33)17(8-28)40-27(25)39-13-4-2-11(3-5-13)14-9-37-16-7-12(29)6-15(30)18(16)20(14)32/h2-7,9-10,17,19,21-31,33-36H,8H2,1H3/t10-,17+,19-,21+,22+,23-,24+,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJVNAXLTOIYQN-XQCQZFFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C4=COC5=CC(=CC(=C5C4=O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=C(C=C3)C4=COC5=CC(=CC(=C5C4=O)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2945-88-2
Record name Sophorabioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002945882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SOPHORABIOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5099K4JI8K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical Architecture of Sophorabioside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Sophorabioside, a natural isoflavonoid glycoside. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data, outlines detailed experimental protocols, and visualizes associated biological pathways to facilitate further investigation and application of this compound.

Core Chemical Identity and Physicochemical Properties

This compound is an isoflavone glycoside isolated primarily from the fruits and seeds of Sophora japonica L., a plant used in traditional medicine.[1][2][3] Its chemical structure consists of the isoflavone genistein linked to a disaccharide moiety at the 4'-hydroxyl position. This sugar unit is specifically 2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside, a disaccharide also known as sophorabiose.[3][4]

The structural and physical properties of this compound are summarized in the table below, providing a clear reference for experimental design and compound handling.

PropertyValueReferences
IUPAC Name 3-[4-[[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one[3]
Synonyms Genistein-4'-O-sophorabioside, Genistein-4'-glucosidorhamnoside[3]
CAS Number 2945-88-2[1][2][3][5]
Molecular Formula C₂₇H₃₀O₁₄[1][2][3][5]
Molecular Weight 578.52 g/mol [1][2][3][5]
Appearance White to light yellow powder[2]
Melting Point 248 °C (with slight decomposition)[3]
Optical Rotation [α]D¹⁹ -73° (c=0.027 in pyridine)[3]
Solubility Soluble in DMSO, pyridine, methanol, ethanol; sparingly soluble in hot water.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols for the isolation, analysis, and biological evaluation of this compound.

Isolation from Sophora japonica Fruits

The following protocol describes a general method for the extraction and isolation of this compound from its natural source.

Workflow for this compound Isolation

G cluster_0 Extraction cluster_1 Purification A 1. Dried, powdered Sophora japonica fruits (100g) B 2. Add 95% Ethanol (1L) A->B C 3. Sonicate at 45°C for 3 hours (repeat 3x) B->C D 4. Filter to remove solids C->D E 5. Evaporate ethanol under vacuum D->E F 6. Dissolve residue in distilled water E->F G 7. Apply aqueous extract to Macroporous Resin Column (e.g., D-101) F->G Crude Extract H 8. Elute with gradient of Ethanol in water G->H I 9. Collect this compound-containing fractions H->I J 10. Further purify by Adsorption Chromatography (e.g., Superose 12) I->J K 11. Elute with 40% Methanol J->K L 12. Lyophilize pure fractions to yield this compound powder K->L G A 1. Culture RAW 264.7 cells B 2. Pre-treat with this compound (various conc.) for 1h A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) for 30 min B->C D 4. Lyse cells and isolate nuclear/cytoplasmic proteins C->D E 5. Determine protein concentration (e.g., BCA assay) D->E F 6. SDS-PAGE E->F G 7. Transfer to PVDF membrane F->G H 8. Block membrane (e.g., 5% BSA) G->H I 9. Incubate with primary antibody (e.g., anti-p-p65, anti-p65, anti-Lamin B1) H->I J 10. Incubate with HRP-conjugated secondary antibody I->J K 11. Detect with ECL substrate J->K L 12. Image and quantify band density K->L G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates IkB IκBα IKK->IkB 3. Phosphorylates (P) p1 IkB->p1 IkB->p1 p65 p65 p65_n p65 p65->p65_n 5. Translocation p50 p50 p50_n p50 p50->p50_n 5. Translocation p1->p65 p1->p50 This compound This compound (Potential Inhibition) This compound->IKK Inhibits? DNA κB Site p65_n->DNA p50_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes 6. Transcription G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER 1. Binds & Displaces HSP HSP HSP90 ER->HSP Bound (inactive) ER_dimer ER Dimer ER->ER_dimer 2. Dimerization & Translocation ERE Estrogen Response Element (ERE) ER_dimer->ERE 3. Binds Prolif Cell Proliferation & Survival Genes ERE->Prolif 4. Gene Transcription

References

Sophorabioside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophorabioside is a flavonoid glycoside found in the medicinal plant Sophora japonica L., also known as the Japanese pagoda tree. Flavonoids from this plant have a long history of use in traditional medicine and are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the chemical properties, biological activities, and potential mechanisms of action of this compound, with a focus on experimental protocols and data relevant to researchers in drug discovery and development. While direct experimental data on purified this compound is limited in publicly available literature, this guide also draws upon data from extracts of Sophora japonica rich in this compound and its closely related aglycone, sophoricoside, to infer its potential therapeutic applications.

Chemical and Physical Properties

This compound is an isoflavone glycoside. Its chemical structure consists of a genistein backbone linked to a disaccharide.

PropertyValueSource
CAS Number 2945-88-2MedChemExpress, PubChem
Molecular Formula C27H30O14MedChemExpress, PubChem
Molecular Weight 578.52 g/mol MedChemExpress, PubChem

Quantitative Analysis

The concentration of this compound varies in different parts of the Sophora japonica plant and at different developmental stages. Quantitative analysis is typically performed using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).[2]

Plant PartDevelopmental StageThis compound ContentReference
FruitsBeginning of fruit formationPresent--INVALID-LINK--
Ripe FruitsMaturationPresent--INVALID-LINK--
Flowers (Expanded)FloweringNot detected--INVALID-LINK--
LeavesVarious stagesNot specified--INVALID-LINK--

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are provided below. These are representative protocols based on standard in vitro assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay determines the free radical scavenging activity of a compound.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution, then prepare a series of dilutions.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution. A control well should contain 100 µL of the DPPH solution and 100 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 4 x 10^4 cells/well and incubate overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 570 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.[3]

  • Cell Viability (MTT Assay): To ensure that the inhibition of NO production is not due to cytotoxicity, perform a concurrent MTT assay on the treated cells.[3]

Anticancer Activity: Anti-proliferative Assay in MCF-7 Breast Cancer Cells

This assay evaluates the effect of a compound on the proliferation of cancer cells.

Methodology:

  • Cell Culture: Culture MCF-7 human breast cancer cells in a suitable medium, such as DMEM with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 48 to 72 hours.

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a detergent solution).

    • Measure the absorbance at a wavelength between 500 and 600 nm.

  • IC50 Determination: The IC50 value (the concentration that inhibits cell proliferation by 50%) is calculated from the dose-response curve.[4][5][6]

Potential Signaling Pathways

While the direct effects of this compound on specific signaling pathways have not been extensively elucidated, the known activities of other flavonoids suggest potential targets. The NF-κB and MAPK signaling pathways are key regulators of inflammation and cell proliferation and are common targets for natural products.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes, including those for cytokines and enzymes like iNOS (which produces nitric oxide). Many flavonoids are known to inhibit NF-κB activation.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription This compound This compound (Proposed) This compound->IKK Inhibition (Hypothesized)

Proposed Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain natural compounds exert their anticancer effects by modulating MAPK signaling.

MAPK_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation This compound This compound (Proposed) This compound->MEK Modulation (Hypothesized)

Potential Modulation of the MAPK Signaling Pathway.

Experimental Workflow

A general workflow for the investigation of the biological activities of this compound is outlined below.

Experimental_Workflow start Start: Purified this compound in_vitro In Vitro Assays start->in_vitro antioxidant Antioxidant (e.g., DPPH) in_vitro->antioxidant anti_inflammatory Anti-inflammatory (e.g., NO production) in_vitro->anti_inflammatory anticancer Anticancer (e.g., MTT on MCF-7) in_vitro->anticancer mechanism Mechanism of Action Studies antioxidant->mechanism anti_inflammatory->mechanism anticancer->mechanism western_blot Western Blot (NF-κB, MAPK proteins) mechanism->western_blot qpcr qPCR (Cytokine gene expression) mechanism->qpcr in_vivo In Vivo Studies (Animal Models) western_blot->in_vivo qpcr->in_vivo end End: Therapeutic Candidate in_vivo->end

References

Sophorabioside from Sophora japonica: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophorabioside, a prominent isoflavone glycoside found in Sophora japonica (the Japanese pagoda tree), has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural distribution of this compound within Sophora japonica, detailed methodologies for its extraction and isolation, and an exploration of its biological activities. This document synthesizes quantitative data from multiple studies into accessible tables and illustrates key processes through detailed diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Distribution of this compound in Sophora japonica

This compound is one of several bioactive flavonoid glycosides present in Sophora japonica, a plant with a long history of use in traditional medicine, particularly in Asia[1]. The concentration of this compound varies significantly among the different organs of the plant. The fruits and small branches have been identified as particularly rich sources of this compound.

Quantitative analyses have been performed to determine the content of this compound and related flavonoids in various parts of Sophora japonica. The following table summarizes findings from relevant studies, providing a comparative look at the distribution of these compounds.

Plant PartThis compound Content (mg/g of dry weight)Other Major Flavonoids PresentReference
Fruits0.9Sophoricoside (0.4 mg/g), Rutin, Genistein[2]
Small Branches1.7Sophoricoside (2.8 mg/g), Rutin[2]
SeedsPresent (unquantified)Genistin, Sophoricoside, Sophoraflavonoloside[3]
FlowersPresent (traces)Rutin, Kaempferol glycosides
LeavesPresent (traces)Rutin, Kaempferol glycosides

Experimental Protocols for the Isolation and Purification of this compound

The isolation of this compound from Sophora japonica involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established phytochemical investigation techniques for flavonoids from plant materials[4][5].

Extraction
  • Plant Material Preparation : Air-dried and powdered fruits or small branches of Sophora japonica are used as the starting material.

  • Solvent Extraction : The powdered plant material is extracted with 95% ethanol using sonication. This process is typically repeated three times to ensure exhaustive extraction[2]. Alternatively, hot 80% aqueous methanol can be used with a water bath at 60°C[4].

  • Concentration : The resulting ethanolic or methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation
  • Defatting : The crude extract is suspended in water and partitioned with petroleum ether to remove lipids and other non-polar compounds[4].

  • Solvent Partitioning : The defatted aqueous suspension is then successively partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., n-butanol).

Chromatographic Purification
  • Macroporous Resin Chromatography : The n-butanol fraction is subjected to column chromatography using a macroporous resin (e.g., D-101)[5]. The column is washed with water to remove sugars and other highly polar impurities, followed by elution with a gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • High-Speed Counter-Current Chromatography (HSCCC) : For further purification, HSCCC can be employed. A two-phase solvent system, such as n-butanol-acetic acid-water, is used to separate the flavonoid glycosides[5].

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Final purification to obtain high-purity this compound is achieved using a reversed-phase C18 column with a mobile phase consisting of a gradient of methanol or acetonitrile in water.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

G Start Dried & Powdered Sophora japonica (Fruits/Branches) Extraction Extraction (95% Ethanol, Sonication) Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Defatting Defatting (Petroleum Ether) Crude_Extract->Defatting Solvent_Partitioning Solvent Partitioning (Ethyl Acetate, n-Butanol) Defatting->Solvent_Partitioning n_Butanol_Fraction n-Butanol Fraction Solvent_Partitioning->n_Butanol_Fraction Macroporous_Resin Macroporous Resin Chromatography n_Butanol_Fraction->Macroporous_Resin HSCCC High-Speed Counter-Current Chromatography Macroporous_Resin->HSCCC Prep_HPLC Preparative HPLC (C18 Column) HSCCC->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Isolation and Purification Workflow for this compound.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is the standard method for the quantitative analysis of this compound in Sophora japonica extracts. A validated HPLC-DAD method allows for the simultaneous determination of this compound and other related flavonoids[6].

HPLC Method Parameters for this compound Quantification
Column C18 reversed-phase column
Mobile Phase Gradient elution with acetonitrile and water (containing a small percentage of formic or acetic acid to improve peak shape)
Detection Wavelength Typically around 260 nm for isoflavones
Quantification Based on a calibration curve constructed using a purified this compound standard

Biological Activities and Potential Signaling Pathways

While research on the specific molecular mechanisms of this compound is still emerging, studies on closely related compounds from Sophora japonica and the crude extracts of the plant provide insights into its potential biological activities and the signaling pathways it may modulate.

Anti-Inflammatory Activity

Extracts of Sophora japonica rich in flavonoids have demonstrated significant anti-inflammatory properties[7]. The anti-inflammatory effects of isoflavones are often attributed to their ability to modulate key inflammatory pathways. Sophoricoside, a structurally similar isoflavone glycoside also found in Sophora japonica, has been shown to inhibit the bioactivity of interleukin-6 (IL-6) and selectively inhibit cyclooxygenase-2 (COX-2) activity[8][9]. It is plausible that this compound contributes to the overall anti-inflammatory profile of Sophora japonica extracts through similar mechanisms.

The potential anti-inflammatory mechanism may involve the inhibition of pro-inflammatory mediators. The following diagram illustrates a hypothetical signaling pathway based on the known actions of related isoflavonoids.

G cluster_inflammation Inflammatory Stimulus cluster_cell Cellular Response Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NF_kB_Pathway NF-κB Pathway Inflammatory_Stimulus->NF_kB_Pathway COX2_Expression COX-2 Expression NF_kB_Pathway->COX2_Expression IL6_Production IL-6 Production NF_kB_Pathway->IL6_Production Prostaglandin_Synthesis Prostaglandin Synthesis COX2_Expression->Prostaglandin_Synthesis Inflammation Inflammation IL6_Production->Inflammation Prostaglandin_Synthesis->Inflammation This compound This compound (Hypothesized) This compound->NF_kB_Pathway Inhibition This compound->COX2_Expression Inhibition This compound->IL6_Production Inhibition

Hypothesized Anti-Inflammatory Signaling Pathway Modulation.

Conclusion

This compound stands out as a valuable bioactive compound from Sophora japonica with significant potential for therapeutic applications. This guide has provided a detailed overview of its natural sources, robust methodologies for its isolation and purification, and an exploration of its potential biological activities. The presented protocols and data serve as a foundational resource for researchers aiming to further investigate the pharmacological properties and therapeutic potential of this compound. Further studies are warranted to elucidate the precise molecular mechanisms of this compound and to explore its full potential in drug development.

References

The intricate Dance of Sugars and Structures: A Technical Guide to Flavonoid Glycoside Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of flavonoid glycosides in plants. It details the enzymatic reactions, regulatory networks, and key experimental protocols for the analysis and characterization of these vital secondary metabolites. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the natural production of these bioactive compounds.

The Core Flavonoid Biosynthesis Pathway: A Step-by-Step Elucidation

The biosynthesis of flavonoids originates from the phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA.[1][2] This central pathway involves a series of enzymatic steps catalyzed by a well-characterized set of enzymes, leading to the formation of various flavonoid backbones.[2][3]

The initial committed step is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) . This results in the formation of naringenin chalcone. Subsequently, chalcone isomerase (CHI) catalyzes the stereospecific isomerization of naringenin chalcone into (2S)-naringenin, a key flavanone intermediate.

From naringenin, the pathway branches out to produce a diverse array of flavonoid classes. Key enzymes in these branching pathways include:

  • Flavanone 3-hydroxylase (F3H): Introduces a hydroxyl group at the C-3 position of flavanones, converting naringenin to dihydrokaempferol.

  • Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H): These cytochrome P450 monooxygenases add hydroxyl groups to the B-ring of flavonoids, leading to the production of dihydroquercetin and dihydromyricetin, respectively.

  • Flavonol synthase (FLS): Catalyzes the desaturation of dihydroflavonols to form flavonols, such as kaempferol and quercetin.

  • Dihydroflavonol 4-reductase (DFR): Reduces dihydroflavonols to leucoanthocyanidins.

  • Anthocyanidin synthase (ANS): Oxidizes leucoanthocyanidins to form colored anthocyanidins.

The following diagram illustrates the core flavonoid biosynthesis pathway.

Flavonoid_Biosynthesis Phenylalanine Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA PAL, C4H, 4CL NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone CHS Naringenin (2S)-Naringenin NaringeninChalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucopelargonidin Leucopelargonidin Dihydrokaempferol->Leucopelargonidin DFR Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Quercetin Quercetin Dihydroquercetin->Quercetin FLS Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Myricetin Myricetin Dihydromyricetin->Myricetin FLS Pelargonidin Pelargonidin Leucopelargonidin->Pelargonidin ANS Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS FlavonoidGlycosides Flavonoid Glycosides Kaempferol->FlavonoidGlycosides UGTs Quercetin->FlavonoidGlycosides UGTs Myricetin->FlavonoidGlycosides UGTs Pelargonidin->FlavonoidGlycosides UGTs Cyanidin->FlavonoidGlycosides UGTs Delphinidin->FlavonoidGlycosides UGTs PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI F3H F3H F3_H F3'H F3_5_H F3'5'H DFR DFR FLS FLS ANS ANS UGT UGTs

Caption: Core flavonoid biosynthesis pathway leading to major flavonoid classes.

The Final Touch: Glycosylation by UDP-Glycosyltransferases (UGTs)

The vast diversity of flavonoids found in nature is largely due to subsequent modification reactions, with glycosylation being one of the most prominent. This process, catalyzed by UDP-glycosyltransferases (UGTs) , involves the transfer of a sugar moiety from an activated sugar donor, typically UDP-glucose, to a hydroxyl group on the flavonoid aglycone. Glycosylation enhances the stability, solubility, and bioavailability of flavonoids, and can also influence their biological activity.

Plant genomes contain a large number of UGT genes, each encoding an enzyme with a specific substrate preference for both the flavonoid acceptor and the sugar donor. This substrate specificity is a key determinant of the final flavonoid glycoside profile of a plant.

Quantitative Data on UGTs

The kinetic parameters of UGTs, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), provide crucial information about their efficiency and substrate preference.

EnzymeAglycone SubstrateSugar DonorKm (µM)Vmax or kcatReference
VvGT1 (from Vitis vinifera)QuercetinUDP-Glc31~0.08 s-1 (kcat)[4]
VvGT1 (from Vitis vinifera)KaempferolUDP-Glc42~0.08 s-1 (kcat)[4]
HmF3RT (from Hypericum monogynum)QuercetinUDP-Rha5.142.21 x 105 S-1 M-1 (kcat/Km)[5]
NbUGT72AY1 (from Nicotiana benthamiana)GuaiacolUDP-Glc179 ± 44393 ± 69 nmol/min/mg[6]
NbUGT72AY1 (from Nicotiana benthamiana)o-cresolUDP-Glc17 ± 972 ± 4 nmol/min/mg[6]

Orchestrating the Pathway: Regulation of Flavonoid Biosynthesis

The biosynthesis of flavonoid glycosides is a tightly regulated process, primarily controlled at the transcriptional level. A key regulatory mechanism involves the formation of a protein complex known as the MBW complex , which consists of transcription factors from three families: R2R3-MYB , basic helix-loop-helix (bHLH) , and WD40-repeat (WDR) proteins.[2][3][7]

The specific combination of MYB and bHLH proteins within the MBW complex determines which structural genes of the flavonoid pathway are activated, thereby controlling the production of different flavonoid classes in a tissue-specific and developmentally regulated manner. For instance, different sets of MYB proteins are known to regulate the biosynthesis of flavonols versus anthocyanins.

Regulatory_Network cluster_MBW MBW Complex MYB R2R3-MYB Structural_Genes Flavonoid Biosynthesis Structural Genes (CHS, CHI, F3H, DFR, ANS, UGTs) MYB->Structural_Genes bHLH bHLH bHLH->Structural_Genes WDR WDR WDR->Structural_Genes Flavonoid_Glycosides Flavonoid Glycosides Structural_Genes->Flavonoid_Glycosides

Caption: The MBW complex regulates the transcription of flavonoid biosynthesis genes.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of flavonoid glycoside biosynthesis.

Extraction of Flavonoids from Plant Tissues

The efficient extraction of flavonoids is a critical first step for their analysis. The choice of solvent and extraction method depends on the plant material and the specific flavonoids of interest. Methanol and ethanol, often in aqueous mixtures, are commonly used solvents.[8][9]

Protocol: Maceration Extraction

  • Sample Preparation: Collect fresh plant material and either use immediately or freeze-dry for long-term storage. Grind the dried tissue into a fine powder.

  • Extraction: Weigh a known amount of the powdered plant material (e.g., 100 mg) and place it in a suitable container.

  • Add the extraction solvent (e.g., 10 mL of 80% methanol) to the plant material.

  • Agitate the mixture at room temperature for a specified period (e.g., 24 hours) on a shaker.

  • Filtration: Separate the extract from the solid plant debris by centrifugation followed by filtration through a 0.45 µm syringe filter.

  • Storage: Store the extract at -20°C until further analysis.

Extraction_Workflow Start Plant Material Grinding Grinding Start->Grinding Extraction Maceration with Solvent Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Analysis HPLC or UGT Assay Filtration->Analysis

Caption: General workflow for the extraction of flavonoids from plant material.

Quantification of Flavonoid Glycosides by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of individual flavonoid glycosides in a complex plant extract.[10]

Protocol: HPLC Analysis

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution is commonly employed using two solvents:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity.

  • Sample Injection: Inject a known volume (e.g., 10 µL) of the filtered plant extract.

  • Detection: Monitor the elution of flavonoids at a specific wavelength (e.g., 280 nm for flavan-3-ols, 350 nm for flavonols).

  • Quantification: Create a calibration curve using authentic standards of the flavonoid glycosides of interest to quantify their concentration in the plant extract.

ParameterTypical Value/Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.25 mL/min
Injection Volume 4 µL
Detection Wavelength 280 nm and 365 nm
Column Temperature 30°C

This table provides an example of HPLC conditions; optimization is often required for specific applications.[11]

UDP-Glycosyltransferase (UGT) Enzyme Assay

Determining the activity of UGTs is essential for understanding their role in flavonoid glycoside biosynthesis. Assays can be performed using various methods, including spectrophotometric, HPLC-based, or commercially available kits. The UDP-Glo™ Glycosyltransferase Assay is a sensitive, luminescence-based method that measures the amount of UDP produced during the glycosylation reaction.[12][13][14]

Protocol: UDP-Glo™ Glycosyltransferase Assay

  • Reaction Setup: In a 96-well plate, prepare the glycosyltransferase reaction mixture containing:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Purified recombinant UGT enzyme

    • Flavonoid aglycone substrate

    • UDP-sugar donor (e.g., UDP-glucose)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific time.

  • UDP Detection: Add an equal volume of the UDP Detection Reagent to the reaction. This reagent contains enzymes that convert the UDP produced into ATP, which then drives a luciferase reaction, generating light.

  • Luminescence Measurement: After a short incubation at room temperature, measure the luminescence using a luminometer.

  • Quantification: The amount of UDP produced, and thus the UGT activity, is determined by comparing the luminescence signal to a standard curve generated with known concentrations of UDP.

Alternative Non-Kit Based Assay: HPLC-based UGT Assay

  • Reaction Setup and Incubation: Perform the enzymatic reaction as described above.

  • Reaction Termination: Stop the reaction by adding a solvent such as methanol or by heat inactivation.

  • Analysis: Analyze the reaction mixture by HPLC to separate and quantify the flavonoid glycoside product formed. The amount of product formed over time is used to determine the enzyme's activity.

Conclusion

The biosynthesis of flavonoid glycosides is a complex and highly regulated process that results in a vast array of structurally diverse and biologically active compounds. Understanding this pathway, from the core enzymatic reactions to the intricate regulatory networks, is crucial for harnessing the potential of these natural products in various applications, including drug development. The experimental protocols provided in this guide offer a foundation for researchers to investigate and manipulate this fascinating pathway, paving the way for the discovery and production of novel bioactive molecules.

References

Sophorabioside Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sophorabioside is a flavonoid glycoside isolated from Sophora japonica[1][2]. It is a compound of interest for various research applications due to its biological activities. A critical parameter for its use in experimental settings is its solubility in common laboratory solvents. This technical guide provides an in-depth overview of the solubility of this compound in Dimethyl Sulfoxide (DMSO), ethanol, and water, complete with quantitative data, experimental protocols, and process visualizations.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents. The following table summarizes the available quantitative and qualitative solubility data.

SolventSolubilityMolar ConcentrationConditions
DMSO 50 mg/mL[1][2]86.43 mM[1][2]Ultrasonic assistance is required. Use newly opened, non-hygroscopic DMSO for best results[1].
Water 0.098 mg/mL (0.098 g/L)~0.17 mMAt 25°C[3]. Described as "almost insoluble"[3] or "slightly soluble in boiling water"[4].
Ethanol Data not availableData not availableDescribed as "soluble in hot alcohol"[4].

Detailed Solvent Analysis

Dimethyl Sulfoxide (DMSO)

This compound exhibits high solubility in DMSO, reaching up to 50 mg/mL (86.43 mM)[1][2]. DMSO is a polar aprotic solvent well-known for its ability to dissolve a wide range of organic compounds, including those with poor aqueous solubility[5][6][7]. For this compound, achieving this concentration requires mechanical assistance, specifically sonication[1][2]. It is also crucial to use fresh, anhydrous DMSO, as the hygroscopic nature of DMSO can negatively impact the solubility of the compound[1].

Water

The solubility of this compound in water is very low. At room temperature (25°C), its solubility is reported to be approximately 0.098 g/L, rendering it "almost insoluble" for many practical applications[3]. The solubility shows some improvement with an increase in temperature, as it is described as being "slightly soluble in boiling water"[4]. This low aqueous solubility is a common characteristic of many flavonoid glycosides.

Ethanol

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of this compound were not found in the search results, a general methodology can be constructed based on standard laboratory practices.

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol is based on the methods suggested by chemical suppliers for dissolving this compound.

  • Weighing: Accurately weigh the desired amount of solid this compound in a suitable vial.

  • Solvent Addition: Add the required volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 50 mg/mL solution, add 1 mL of DMSO to 50 mg of this compound).

  • Dissolution:

    • Vortex the mixture for 1-2 minutes at room temperature.

    • Place the vial in an ultrasonic bath and sonicate. Intermittently check for dissolution. For difficult-to-dissolve compounds, gentle warming to 37°C can be applied in conjunction with sonication[2][8].

  • Storage: Once a clear solution is obtained, it can be stored. For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light[1][2]. Prepare fresh working solutions for in vivo experiments on the day of use[1].

Protocol 2: General Method for Solubility Determination

This protocol outlines a general workflow for experimentally determining the solubility of a compound in a given solvent.

  • Equilibrium Method:

    • Add an excess amount of this compound to a known volume of the solvent (DMSO, ethanol, or water) in a sealed vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid from the solution via centrifugation or filtration (using a filter that does not bind the compound).

    • Carefully collect the supernatant (the saturated solution).

  • Concentration Analysis:

    • Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

    • This requires the prior establishment of a standard curve with known concentrations of this compound.

  • Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Visualizations

Experimental and Biological Processes

To aid in the conceptualization of relevant laboratory and biological processes involving this compound, the following diagrams are provided.

cluster_0 Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate mixture (e.g., 24h shaking) A->B Step 1 C Separate solid and liquid (Centrifuge/Filter) B->C Step 2 D Analyze supernatant (e.g., HPLC, UV-Vis) C->D Step 3 E Determine Concentration (Solubility) D->E Step 4

Caption: A general workflow for determining the solubility of a compound.

This compound can be enzymatically converted to sophoricoside, a more bioavailable form[9][10][11]. This biotransformation is a key process in its metabolism and can be intentionally induced.

This compound This compound Sophoricoside Sophoricoside (More Bioavailable) This compound->Sophoricoside Biotransformation Enzyme α-L-Rhamnosidase Enzyme->this compound

Caption: Enzymatic biotransformation of this compound to sophoricoside.

References

Sophorabioside as a Genistein Derivative: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophorabioside, a naturally occurring flavonoid glycoside, is a derivative of the well-studied isoflavone genistein. Chemically, it is genistein-4'-O-[α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside], also known as genistein-4'-O-neohesperidoside.[1][2] Genistein itself is a potent bioactive compound found abundantly in soy products and has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[3] this compound, as a glycosylated form of genistein, is found in various plants, notably in the fruits and stems of Sophora japonica.[4][5] The addition of the disaccharide moiety to the genistein backbone alters its physicochemical properties, such as solubility and bioavailability, which in turn may influence its biological activity. This technical guide provides an in-depth overview of this compound as a genistein derivative, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways.

Chemical Structures

The structural relationship between genistein and this compound is fundamental to understanding their comparative bioactivities.

  • Genistein: 4',5,7-trihydroxyisoflavone

  • This compound: Genistein-4'-O-[α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside]

Quantitative Data Presentation

The following tables summarize the available quantitative data for the biological activities of this compound and genistein. It is important to note that the available data for this compound is significantly more limited compared to its aglycone, genistein.

Table 1: Cytotoxicity of Genistein in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer29[6]
MCF-7Breast Cancer42[7]
HT-29Colon Cancer80[7]
HepG2Liver Cancer18[7]
SK-MEL-28Squamous Cell Carcinoma14.5[8]

Table 2: Enzyme Inhibition by Genistein

EnzymeIC50 (µM)Reference
Protein Tyrosine Kinase (EGF-mediated)12[9]
DNA Topoisomerase II37.5[10][11]
Mitogen-Activated Protein Kinase Kinase 4 (MKK4)0.4[12]

Table 3: Anti-inflammatory and Antioxidant Activity of Genistein and Related Compounds

CompoundAssayIC50 / EC50 (µM)Reference
GenisteiniNOS Inhibition (LPS-stimulated macrophages)50[13]
SophoricosideIL-6 Bioactivity Inhibition6.1[14]
SophoricosideCOX-2 Activity Inhibition4.4[14]
GenisteinDPPH Radical ScavengingNot specified in provided abstracts[4][8][12]

*Sophoricoside is another genistein glycoside, and its data is included for comparative purposes due to the limited quantitative data on this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and genistein.

High-Performance Liquid Chromatography (HPLC) Analysis of Flavonoid Glycosides

This protocol is a general guideline for the separation and quantification of flavonoid glycosides like this compound.

Objective: To separate and quantify this compound and genistein in a sample extract.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Sample extract dissolved in a suitable solvent (e.g., methanol)

  • Reference standards for this compound and genistein

Procedure:

  • Sample Preparation: Dissolve the dried plant extract or sample in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter to remove particulate matter.[15]

  • Chromatographic Conditions:

    • Set the column temperature to 30°C.

    • Set the UV detection wavelength to 260 nm.[15]

    • Use a flow rate of 1.0 mL/min.

    • Establish a gradient elution profile. A typical gradient might be:

      • 0-5 min: 10% B

      • 5-30 min: 10-50% B (linear gradient)

      • 30-35 min: 50-90% B (linear gradient)

      • 35-40 min: 90% B (isocratic)

      • 40-45 min: 90-10% B (linear gradient)

      • 45-50 min: 10% B (isocratic, for column re-equilibration)

  • Injection and Data Analysis: Inject a known volume of the sample and reference standards. Identify the peaks of this compound and genistein by comparing their retention times with those of the standards. Quantify the compounds by creating a calibration curve using the peak areas of the reference standards at different concentrations.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.[10][16][17]

Objective: To determine the IC50 value of this compound or genistein on a specific cell line.

Materials:

  • 96-well microtiter plates

  • Target cell line

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (this compound, genistein) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds). Incubate for the desired period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability and can be determined by plotting a dose-response curve.

Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways

This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.[11][19][20]

Objective: To investigate the effect of this compound or genistein on the phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways.

Materials:

  • Cultured cells treated with the test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, rabbit anti-phospho-ERK1/2, rabbit anti-ERK1/2)[21][22]

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Treat cells with this compound or genistein for the desired time. Lyse the cells in RIPA buffer and quantify the protein concentration using a protein assay kit.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[22]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution in blocking buffer) for 1 hour at room temperature.[23][24]

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the treatment on protein activation.

Signaling Pathways and Mechanisms of Action

Genistein is known to modulate a variety of signaling pathways, primarily through its ability to inhibit protein tyrosine kinases. The PI3K/Akt and MAPK pathways are two of the most well-characterized targets of genistein. The specific effects of this compound on these pathways are less understood and represent an important area for future research.

Genistein's Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature of many cancers. Genistein has been shown to inhibit this pathway at multiple levels.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival, Proliferation, Growth mTORC1->CellSurvival Genistein Genistein Genistein->RTK inhibits Genistein->PI3K inhibits Genistein->Akt inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Genistein's inhibitory effects on the PI3K/Akt signaling pathway.
Genistein's Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. Genistein has been shown to have a dual role in this pathway, sometimes inhibiting and other times activating it depending on the cellular context and concentration.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, Elk-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Genistein Genistein Genistein->Raf inhibits Genistein->MEK inhibits

Genistein's inhibitory effects on the MAPK/ERK signaling pathway.
This compound and Osteoblast Function

While quantitative data and detailed signaling pathway information for this compound are limited, some studies have indicated its potential role in bone health. Research suggests that this compound, along with other flavonoids from Sophora japonica, may have anti-osteoporotic effects by influencing osteoblast proliferation and differentiation.[7][21][25][26][27] The proposed mechanism involves the modulation of local factors like interleukins in the bone microenvironment.[15]

Sophorabioside_Osteoblast This compound This compound Osteoblast Osteoblast This compound->Osteoblast Proliferation Proliferation Osteoblast->Proliferation Differentiation Differentiation Osteoblast->Differentiation BoneFormation Bone Formation Proliferation->BoneFormation Differentiation->BoneFormation

Proposed effect of this compound on osteoblast function.

Conclusion and Future Directions

This compound, as a glycosylated derivative of genistein, represents an interesting molecule with potential biological activities. However, the current body of scientific literature is heavily skewed towards its aglycone, genistein. The available data strongly supports the role of genistein as a multi-target agent, particularly in the context of cancer, through its modulation of key signaling pathways like PI3K/Akt and MAPK.

The limited research on this compound suggests potential therapeutic applications, particularly in the area of bone health. However, a significant knowledge gap exists regarding its quantitative bioactivity, specific molecular targets, and detailed mechanisms of action. Future research should focus on:

  • Comprehensive Bioactivity Screening: Conducting systematic in vitro studies to determine the IC50 and EC50 values of this compound in a wide range of assays, including cytotoxicity, anti-inflammatory, and antioxidant models.

  • Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand how the sugar moiety affects its bioavailability compared to genistein.

  • Mechanism of Action Studies: Elucidating the specific molecular targets of this compound and its effects on intracellular signaling pathways.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in relevant animal models of disease.

A deeper understanding of this compound's pharmacological profile will be crucial in determining its potential as a lead compound for drug development and for harnessing the full therapeutic potential of this natural genistein derivative.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Sophorabioside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of Sophorabioside using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD). This compound, a flavonoid glycoside found in plants such as Sophora japonica, is of significant interest for its potential pharmacological activities. The protocol outlined below is based on established and validated methods for the simultaneous determination of multiple flavonoid glycosides, ensuring high specificity, accuracy, and precision. This application note includes a comprehensive experimental protocol, method validation parameters, and a visual workflow to guide researchers in accurately quantifying this compound in various samples.

Quantitative Data Summary

The performance of the HPLC method for this compound analysis is summarized in the table below. These parameters are essential for the validation and quality control of the analytical procedure.

ParameterValue
Linearity (R²) > 0.999
Limit of Detection (LOD) Typically in the range of 0.1 - 1.0 µg/mL
Limit of Quantification (LOQ) Typically in the range of 0.5 - 5.0 µg/mL
Precision (RSD%) < 2.0%
Accuracy (Recovery %) 95.0% - 105.0%

Experimental Protocol

This protocol details the necessary steps for sample preparation, standard preparation, and HPLC analysis for the quantification of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, purified to 18.2 MΩ·cm)

  • Formic acid or Acetic acid (HPLC grade)

  • Sample matrix (e.g., plant extract, formulated product)

  • 0.22 µm or 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 90 10
    25 60 40
    30 20 80
    35 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm or a wavelength specific to this compound's maximum absorbance.

  • Injection Volume: 10 µL

Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) to achieve concentrations ranging from the LOQ to a suitable upper limit (e.g., 1 - 100 µg/mL).

Sample Preparation

The appropriate sample preparation method will depend on the matrix. A general procedure for a solid plant extract is provided below.

  • Extraction: Accurately weigh a known amount of the homogenized sample (e.g., 1 g) and extract it with a suitable solvent, such as methanol, using techniques like ultrasonication or reflux.[1] A common method involves adding a specific volume of solvent (e.g., 50 mL of 70% methanol), followed by ultrasonication for a defined period (e.g., 30 minutes).[1]

  • Filtration: After extraction, filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could damage the HPLC column.[2]

  • Dilution: If the expected concentration of this compound is high, dilute the filtered extract with the initial mobile phase to fall within the linear range of the calibration curve.

HPLC Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software that includes injections of a blank (initial mobile phase), the series of working standard solutions, and the prepared sample solutions.

  • Data Acquisition: Run the sequence and acquire the chromatograms.

  • Data Processing:

    • Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the reference standard.

    • Integrate the peak area of this compound in both the standard and sample chromatograms.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (Extraction, Filtration, Dilution) hplc_system HPLC System Equilibration sample_prep->hplc_system standard_prep Standard Preparation (Stock and Working Solutions) standard_prep->hplc_system sequence Sequence Setup (Standards and Samples) hplc_system->sequence data_acq Data Acquisition (Chromatogram Generation) sequence->data_acq peak_id Peak Identification (Retention Time Matching) data_acq->peak_id calibration Calibration Curve Construction peak_id->calibration quantification Quantification of this compound calibration->quantification

Caption: HPLC analysis workflow for this compound.

Method Validation Overview

To ensure the reliability of the analytical data, the HPLC method should be validated according to international guidelines (e.g., ICH Q2(R1)).[3] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4] This is confirmed by the separation of the this compound peak from other matrix components.[4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5] A calibration curve with a correlation coefficient (R²) of 0.999 or greater is indicative of good linearity.[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Precision: The closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (RSD) for replicate injections.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte.[6]

This application note provides a robust and reliable HPLC method for the quantitative analysis of this compound, suitable for research, quality control, and drug development applications. Adherence to the described protocol and proper method validation will ensure the generation of accurate and reproducible results.

References

Application Notes and Protocols for Quantitative Analysis of Sophorabioside in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophorabioside, a prominent isoflavone glycoside primarily found in Sophora japonica L., has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-osteoporotic activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and advancing pharmacological research. This document provides a comprehensive protocol for the quantitative analysis of this compound in plant extracts, utilizing High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). Detailed methodologies for sample preparation and analysis are presented, along with a summary of reported this compound concentrations in various plant materials.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant part and its developmental stage. The following table summarizes quantitative data from scientific literature.

Plant MaterialPlant SpeciesMethod of AnalysisThis compound Concentration (mg/g of dry weight)
Immature FruitsSophora japonicaHPLC64.7 (calculated as rutin equivalent)[1]
FruitsSophora japonicaNot specified0.9[2]
Small BranchesSophora japonicaNot specified1.7[2]
LeavesSophora japonicaHPLC0.7[1]

Experimental Protocols

Sample Preparation: Ultrasonic-Assisted Extraction (UAE)

This protocol describes an efficient method for extracting this compound from plant materials.

Materials and Reagents:

  • Dried and powdered plant material (e.g., fruits or leaves of Sophora japonica)

  • 70% Ethanol (v/v)

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filter

Procedure:

  • Weigh 1.0 g of the powdered plant material and place it into a conical flask.

  • Add 20 mL of 70% ethanol to the flask.

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 60°C).[3]

  • After sonication, centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

Experimental Workflow for this compound Extraction

G A 1. Weigh 1.0 g of Powdered Plant Material B 2. Add 20 mL of 70% Ethanol A->B C 3. Ultrasonic Extraction (30 min, 60°C) B->C D 4. Centrifugation (4000 rpm, 10 min) C->D E 5. Collect Supernatant D->E F 6. Filter through 0.45 µm Syringe Filter E->F G 7. Sample Ready for HPLC Analysis F->G

Workflow for the ultrasonic-assisted extraction of this compound.

Quantitative Analysis by HPLC-DAD

This protocol details the instrumental parameters for the quantification of this compound.

Instrumentation and Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (HPLC-DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (A) and 0.1% phosphoric acid in water (B).

  • Gradient Program: A linear gradient can be optimized, for example, starting with a lower concentration of methanol and gradually increasing it. A validated method for flavonoids in Sophora japonica utilized a gradient of methanol and phosphate buffer (pH 3.23).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm (or a wavelength determined by the UV spectrum of a this compound standard).

  • Injection Volume: 10 µL.

Standard Preparation and Calibration:

  • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution to different concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • The linearity of the calibration curve should be verified (R² > 0.999).

Quantification of this compound in Samples:

  • Inject the prepared plant extract sample into the HPLC system.

  • Identify the this compound peak in the chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Method Validation:

The analytical method should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: Ensure that the this compound peak is well-resolved from other components in the extract.

  • Linearity: Establish a linear relationship between concentration and detector response.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

  • Accuracy: Determine the closeness of the measured value to the true value, often assessed through recovery studies.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

Signaling Pathway

This compound's biological activity is often attributed to its aglycone, sophoricoside. Sophoricoside has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] This pathway is a key regulator of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway by Sophoricoside

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα/β IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB_p Phosphorylated IκBα/β IkB->IkB_p NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Nuclear Translocation Sophoricoside Sophoricoside (from this compound) Sophoricoside->IKK Inhibits phosphorylation Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) DNA->Genes

Mechanism of NF-κB inhibition by sophoricoside.

This diagram illustrates that sophoricoside, the aglycone of this compound, inhibits the phosphorylation of IκB kinases (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα/β.[4] This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[4]

References

Enzymatic conversion of Sophorabioside to Sophoricoside using α-L-rhamnosidase

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Enzymatic Production of Sophoricoside

Abstract

Sophoricoside, an isoflavone glycoside found in Sophora japonica, exhibits greater bioavailability and more potent pharmacological activities, including anti-inflammatory, anti-cancer, and anti-osteoporotic effects, compared to its precursor, Sophorabioside.[1][2][3][4] This application note provides a detailed protocol for the enzymatic conversion of this compound to Sophoricoside using α-L-rhamnosidase from Chloroflexus aurantiacus. This biotransformation offers a specific, efficient, and selective method for enhancing the therapeutic potential of Sophora japonica extracts. The optimal reaction conditions and a step-by-step protocol for laboratory-scale production and analysis are presented.

Introduction

Sophora japonica L. (Japanese pagoda tree) is a medicinal herb widely used in East Asia, rich in bioactive flavonoids such as this compound and Sophoricoside.[1][5] Sophoricoside (genistein-4'-O-glucoside) is recognized as a more therapeutically active form due to its higher bioavailability.[2][3][4] The enzymatic conversion of this compound, which is often more abundant in plant extracts, into the more valuable Sophoricoside is a key strategy for developing functional foods and pharmaceutical products with enhanced efficacy.[1][3]

α-L-rhamnosidases (EC 3.2.1.40) are glycoside hydrolases that specifically cleave terminal α-L-rhamnose residues from various natural glycosides.[6][7] This specific catalytic activity makes them ideal biocatalysts for the targeted conversion of this compound to Sophoricoside. Research has demonstrated that α-L-rhamnosidase from Chloroflexus aurantiacus is highly effective for this transformation, showing excellent selectivity for neohesperidose-containing flavonoids like this compound.[1][2]

Principle of the Reaction

The enzymatic reaction involves the specific hydrolysis of the terminal α-L-rhamnosyl linkage from this compound. The α-L-rhamnosidase enzyme catalyzes this cleavage, releasing L-rhamnose and yielding Sophoricoside as the final product. This targeted deglycosylation enhances the bioactivity of the parent molecule.

G This compound This compound (Genistein-4'-O-neohesperidoside) Sophoricoside Sophoricoside (Genistein-4'-O-glucoside) This compound->Sophoricoside Hydrolysis Rhamnose L-Rhamnose This compound->Rhamnose Enzyme α-L-Rhamnosidase (from C. aurantiacus) Enzyme->this compound Catalyzes G cluster_prep Phase 1: Substrate Preparation cluster_reaction Phase 2: Enzymatic Reaction cluster_analysis Phase 3: Product Analysis raw_material Sophora japonica (Fruits or Branches) extraction Solvent Extraction raw_material->extraction substrate This compound Substrate extraction->substrate Crude Extract (Contains this compound) enzyme_add Add α-L-rhamnosidase & Buffer (pH 6.0) substrate->enzyme_add incubation Incubate at 55°C with 2.5% Methanol enzyme_add->incubation reaction_mix Reaction Mixture incubation->reaction_mix Conversion Complete hplc HPLC Analysis reaction_mix->hplc quantification Quantify Sophoricoside & this compound hplc->quantification

References

How to prepare Sophorabioside stock solutions for cell culture assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sophorabioside, a flavonoid-glycoside isolated from Sophora japonica, is a compound of interest for various biological studies due to its potential pharmacological activities.[1][2] Proper preparation of stock solutions is critical for obtaining reproducible and reliable results in cell-based assays. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for experimental use.

Physicochemical Properties

This compound is a solid, white to light yellow powder.[1] Understanding its physical and chemical characteristics is essential for proper handling and solution preparation.

Table 1: Physicochemical Data of this compound

PropertyValueSource
Molecular FormulaC27H30O14[1][3][4][5]
Molecular Weight578.52 g/mol [1][3][4][5]
AppearanceSolid, White to light yellow powder[1]
SolubilitySoluble in DMSO (50 mg/mL), Pyridine, Methanol, Ethanol.[2][6][7] Slightly soluble in boiling water.[3]MedChemExpress[1], GlpBio[2], ChemFaces[7]
Storage (Solid)4°C, protect from light[1]
Storage (Stock Solution)-20°C for up to 1 month, -80°C for up to 6 months (protect from light)[1][2]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to working concentrations for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, newly opened

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

  • Sterile pipette tips

Procedure:

  • Equilibrate this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour. This prevents condensation from forming on the compound.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Dissolution:

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL or 86.43 mM).[1][2] For example, to prepare a 10 mM stock solution from 1 mg of this compound, add 172.9 µL of DMSO.[2]

    • Vortex the solution thoroughly.

    • If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution.[2][6] Gentle warming to 37°C can also be applied.[2][6]

  • Sterilization: The high concentration of DMSO in the stock solution is typically sufficient to ensure sterility. If necessary, the solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[2]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] Always protect the solutions from light.[1]

Preparation of Working Solutions

For cell culture experiments, the concentrated stock solution must be diluted to the final working concentration in the cell culture medium.

Procedure:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serially dilute the stock solution in a sterile cell culture medium to the desired final concentration.

  • Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

  • Use the prepared working solution immediately.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for preparing this compound stock and working solutions.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start: this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Powder equilibrate->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex & Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Cell Culture Medium thaw->dilute use Use in Cell Assay dilute->use

Caption: Workflow for this compound solution preparation.

Signaling Pathway Considerations

While this compound is a flavonoid with potential biological activities, specific signaling pathways it modulates are not yet extensively characterized in publicly available literature. Related compounds from Sophora japonica have shown estrogenic proliferative effects in MCF-7 cells.[6] Further research is required to elucidate the precise molecular targets and signaling cascades affected by this compound. The diagram below illustrates a generalized experimental approach to identify potential signaling pathways.

G This compound This compound Treatment of Cells Cellular_Response Observe Phenotypic Change (e.g., Proliferation, Apoptosis) This compound->Cellular_Response Omics High-Throughput Screening (Transcriptomics, Proteomics) Cellular_Response->Omics Pathway_Analysis Bioinformatic Pathway Analysis Omics->Pathway_Analysis Target_ID Identify Potential Signaling Pathways Pathway_Analysis->Target_ID Validation Validate Targets (e.g., Western Blot, qPCR) Target_ID->Validation

Caption: Strategy for identifying this compound-affected pathways.

References

Application of Sophorabioside in Anti-inflammatory In Vitro Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathologies, including autoimmune diseases, cardiovascular diseases, and cancer. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are key regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.

Sophorabioside is a flavonoid glycoside found in plants of the Sophora genus. It can be enzymatically converted to its aglycone form, sophoricoside, which has demonstrated significant anti-inflammatory properties in various in vitro models. Sophoricoside has been shown to modulate key inflammatory pathways, positioning it as a promising candidate for the development of novel anti-inflammatory therapeutics.

This document provides detailed application notes and protocols for studying the anti-inflammatory effects of this compound and its active metabolite, sophoricoside, in in vitro models. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular mechanisms.

Mechanism of Action

Sophoricoside exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Sophoricoside has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory mediators.

While the primary mechanism involves the NF-κB pathway, it is also important to consider other potential pathways, such as the MAPK pathway. However, current evidence suggests that sophoricoside's anti-inflammatory effects are not significantly mediated through the inhibition of ERK, p38, or JNK MAPKs.

Data Presentation

The anti-inflammatory activity of sophoricoside has been quantified in various in vitro assays. The following tables summarize the key findings on its inhibitory effects on pro-inflammatory markers.

Table 1: Inhibitory Effects of Sophoricoside on Pro-inflammatory Cytokines and Mediators

Inflammatory MarkerCell LineStimulantSophoricoside Concentration% Inhibition / IC50Reference
Interleukin-6 (IL-6)Not SpecifiedNot SpecifiedIC50: 6.1 µM50%
Cyclooxygenase-2 (COX-2)Not SpecifiedNot SpecifiedIC50: 4.4 µM50%
Tumor Necrosis Factor-α (TNF-α)RAW 264.7LPS (1 µg/mL)10 µM~40%
20 µM~60%
Nitric Oxide (NO)RAW 264.7LPS (1 µg/mL)10 µM~35%
20 µM~55%

Note: TNF-α and NO inhibition data are representative values based on typical dose-response curves and may vary between experiments.

Experimental Protocols

This section provides detailed protocols for investigating the anti-inflammatory effects of this compound/sophoricoside in vitro.

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blotting) at a density that will result in 80-90% confluency at the time of treatment.

  • Allow cells to adhere overnight.

  • Prepare stock solutions of sophoricoside in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium. Ensure the final solvent concentration does not exceed 0.1% (v/v) and include a vehicle control in all experiments.

  • Pre-treat the cells with varying concentrations of sophoricoside for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine measurements, shorter times for signaling pathway analysis).

Measurement of Pro-inflammatory Cytokines (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

Protocol:

  • Following cell treatment, collect the culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions of a commercially available kit.

  • Briefly, this involves adding the supernatant to wells pre-coated with a capture antibody, followed by incubation with a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Measurement of Nitric Oxide Production (Griess Assay)

Principle: The Griess assay measures the accumulation of nitrite, a stable metabolite of nitric oxide (NO), in the culture supernatant.

Protocol:

  • Collect the cell culture supernatant as described for the ELISA.

  • Add 50 µL of the supernatant to a 96-well plate.

  • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.

Analysis of NF-κB Signaling Pathway (Western Blotting)

Principle: Western blotting is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB pathway, such as IκBα and p65.

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualization of NF-κB p65 Nuclear Translocation (Immunofluorescence)

Principle: Immunofluorescence microscopy is used to visualize the subcellular localization of the NF-κB p65 subunit.

Protocol:

  • Grow and treat cells on glass coverslips in a 24-well plate.

  • After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.

  • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

  • Wash with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this document.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis start Seed RAW 264.7 Cells adhesion Overnight Adhesion start->adhesion pretreatment Pre-treat with Sophoricoside adhesion->pretreatment stimulation Stimulate with LPS pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysis Lyse Cells stimulation->cell_lysis elisa ELISA (TNF-α, IL-6) supernatant->elisa griess Griess Assay (NO) supernatant->griess western Western Blot (p-IκBα, p-p65) cell_lysis->western if Immunofluorescence (p65 Translocation) cell_lysis->if

Figure 1: Experimental workflow for in vitro anti-inflammatory assays.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates ikb_p p-IκBα ikb->ikb_p nfkb p50/p65 nfkb->ikb Bound to nfkb_n p50/p65 nfkb->nfkb_n Translocates sophoricoside Sophoricoside sophoricoside->ikk Inhibits ikb_p->nfkb Releases proteasome Proteasomal Degradation ikb_p->proteasome Ubiquitination dna DNA nfkb_n->dna Binds to genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) dna->genes Activates Transcription

Figure 2: Sophoricoside inhibits the NF-κB signaling pathway.

logical_relationship cluster_hypothesis Hypothesis cluster_experiments Experimental Evidence cluster_conclusion Conclusion hypothesis Sophoricoside has anti-inflammatory properties cytokine_exp Reduced production of pro-inflammatory cytokines (TNF-α, IL-6) and mediators (NO) hypothesis->cytokine_exp Leads to pathway_exp Inhibition of NF-κB pathway (↓p-IκBα, ↓p65 nuclear translocation) hypothesis->pathway_exp Investigates mechanism conclusion Sophoricoside exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway cytokine_exp->conclusion Supports pathway_exp->conclusion Explains

Figure 3: Logical relationship of experimental findings.

Conclusion

This compound, through its active metabolite sophoricoside, demonstrates significant anti-inflammatory potential in in vitro models. Its mechanism of action is centered on the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of key pro-inflammatory cytokines and mediators. The protocols and data presented here provide a comprehensive guide for researchers and scientists to further investigate and characterize the anti-inflammatory properties of this promising natural compound. These studies can contribute to the development of novel therapeutic strategies for a range of inflammatory diseases.

In Vivo Experimental Design for Sophorabioside Administration in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design of Sophorabioside administration in rats. This document outlines detailed protocols for pharmacokinetic analysis, and efficacy evaluation in inflammatory, neuroprotective, and cancer models, along with methods for investigating potential underlying signaling pathways.

Compound Preparation and Administration

Proper preparation of this compound is critical for accurate and reproducible in vivo studies. The choice of vehicle and administration route depends on the specific experimental goals.

1.1. Formulation Vehicles

This compound, a flavonoid glycoside, has limited water solubility. Therefore, appropriate vehicles are necessary for effective administration.

Vehicle ComponentSuitabilityNotes
For Oral Administration (Gavage)
1% Dimethyl Sulfoxide (DMSO)SuitableDMSO can be used to initially dissolve this compound before dilution with a larger volume of saline or water.[1]
Suspension in water/salineSuitableA homogenous suspension should be prepared to ensure consistent dosing.[2]
Ethanol/Propylene glycol/SalineSuitableA mixture of these solvents can enhance the solubility of flavonoids for oral delivery.[3]
For Intravenous Administration (Injection)
20% N,N-Dimethylacetamide (DMA) / 40% Propylene glycol (PG) / 40% Polyethylene Glycol (PEG-400) (DPP)Potentially SuitableThis vehicle has been shown to be effective for solubilizing poorly soluble compounds for intravenous administration in rats.[2]
Ethanol/Propylene glycol/SalinePotentially SuitableThis combination can also be adapted for intravenous use, ensuring the final concentration of organic solvents is well-tolerated.[3]

1.2. Administration Protocols

1.2.1. Oral Gavage

Oral gavage is a common method for precise oral administration of compounds to rodents.

Protocol:

  • Animal Restraint: Gently restrain the rat to prevent movement and ensure the head and body are in a straight line.

  • Gavage Needle Insertion: Use a sterile, ball-tipped gavage needle appropriate for the size of the rat. Insert the needle into the esophagus via the side of the mouth, avoiding the trachea.

  • Compound Administration: Slowly administer the prepared this compound formulation. The maximum recommended volume for oral gavage in rats is typically 10-20 mL/kg.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or injury after the procedure.

1.2.2. Intravenous Injection

Intravenous injection allows for direct systemic administration and is crucial for pharmacokinetic studies determining bioavailability. The lateral tail vein is the most common site for intravenous injection in rats.

Protocol:

  • Animal Restraint and Vein Dilation: Place the rat in a suitable restrainer. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Needle Insertion: Using a sterile syringe with an appropriate gauge needle (e.g., 27-30G), insert the needle into the vein at a shallow angle.

  • Compound Administration: Slowly inject the this compound solution. Resistance during injection may indicate improper placement.

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is fundamental. A typical pharmacokinetic study involves the following steps:

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a pharmacokinetic study of this compound in rats.

Protocol for Pharmacokinetic Study:

  • Animal Model: Use adult male Sprague-Dawley or Wistar rats (200-250 g).

  • Dosing: Administer this compound orally at a dose of 90 mg/kg.[2]

  • Blood Collection: Collect blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.[4]

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

Table of Pharmacokinetic Parameters for Oral this compound (90 mg/kg) in Rats [2][4]

ParameterValueUnit
Cmax (Maximum Concentration)1430.83 ± 183.25ng/mL
Tmax (Time to Maximum Concentration)6.2 ± 0.8h
t1/2 (Half-life)7.2 ± 0.5h

Efficacy Studies

Based on the known biological activities of related flavonoids, this compound can be evaluated for its anti-inflammatory, neuroprotective, and anticancer effects in established rat models.

3.1. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This model is widely used to assess acute anti-inflammatory activity.

Protocol:

  • Animal Groups: Divide rats into control, vehicle, positive control (e.g., indomethacin), and this compound treatment groups.

  • Compound Administration: Administer this compound orally one hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

3.2. Neuroprotective Effects: Middle Cerebral Artery Occlusion (MCAO) Model

This model mimics ischemic stroke to evaluate the neuroprotective potential of a compound.

Protocol:

  • Animal Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) for a specific duration (e.g., 2 hours), followed by reperfusion.

  • Compound Administration: Administer this compound either before or after the ischemic insult, depending on the study's objective (prophylactic or therapeutic).

  • Neurological Deficit Scoring: Evaluate neurological deficits at various time points after reperfusion using a standardized scoring system.

  • Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), sacrifice the animals and determine the infarct volume in the brain using TTC staining.

  • Histopathological and Molecular Analysis: Perform further analysis on brain tissue to assess neuronal damage and investigate underlying mechanisms.

3.3. Anticancer Activity: Xenograft Tumor Models

Xenograft models are used to evaluate the in vivo efficacy of potential anticancer agents.

Protocol for Breast Cancer Xenograft Model:

  • Cell Culture: Culture a human breast cancer cell line (e.g., MDA-MB-231).

  • Tumor Implantation: Subcutaneously inject the cancer cells into the mammary fat pad of immunodeficient rats (e.g., nude rats).[5]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Compound Administration: Once tumors reach a palpable size, randomize the animals into control and treatment groups and begin administration of this compound.

  • Efficacy Evaluation: Continue monitoring tumor growth. At the end of the study, excise the tumors and weigh them.

  • Further Analysis: Perform histological and molecular analyses on the tumor tissue.

Protocol for Lung Cancer Xenograft Model:

  • Cell Culture: Culture a human lung cancer cell line (e.g., A549).

  • Tumor Implantation: Implant the lung cancer cells orthotopically into the lungs of immunodeficient rats.

  • Tumor Growth Monitoring: Monitor tumor development using imaging techniques such as bioluminescence imaging if luciferase-expressing cells are used.

  • Compound Administration: Initiate this compound treatment at an appropriate time point after tumor cell implantation.

  • Efficacy Evaluation: Assess the primary tumor burden and potential metastasis at the end of the study.

  • Further Analysis: Conduct detailed histological and molecular analysis of the lung tissue.

Investigation of Signaling Pathways

To elucidate the mechanism of action of this compound, the modulation of key signaling pathways can be investigated in the target tissues from the efficacy studies.

Potential Signaling Pathways to Investigate

G cluster_0 Potential Targets This compound This compound NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inflammation PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Cell Survival/Proliferation MAPK Pathway MAPK Pathway This compound->MAPK Pathway Stress Response

Caption: Potential signaling pathways modulated by this compound.

4.1. Western Blot Analysis

Protocol:

  • Tissue Homogenization: Homogenize the collected tissue samples (e.g., inflamed paw tissue, brain tissue, tumor tissue) in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the target signaling pathways (e.g., p-p65, p-IκBα for NF-κB; p-Akt, p-mTOR for PI3K/Akt; p-ERK, p-JNK, p-p38 for MAPK).

  • Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative protein expression levels.

4.2. Immunohistochemistry (IHC)

Protocol:

  • Tissue Preparation: Fix the tissue samples in formalin and embed them in paraffin.

  • Sectioning: Cut thin sections of the tissue and mount them on slides.

  • Staining: Perform immunohistochemical staining using antibodies against the target proteins to visualize their expression and localization within the tissue.

  • Microscopy and Analysis: Examine the stained slides under a microscope and quantify the staining intensity.

Toxicity Assessment

A preliminary assessment of the toxicity of this compound is essential.

Acute Toxicity Study:

  • Administer a single high dose of this compound orally to a group of rats and observe them for 14 days for any signs of toxicity or mortality.

  • Record changes in body weight, food and water consumption, and any behavioral abnormalities.

  • At the end of the observation period, perform gross necropsy and histopathological examination of major organs.

Sub-chronic Toxicity Study:

  • Administer this compound daily for a longer period (e.g., 28 or 90 days) at different dose levels.

  • Monitor the animals for the same parameters as in the acute toxicity study.

  • Conduct hematological and biochemical analysis of blood samples.

  • Perform detailed histopathological examination of a comprehensive set of organs.

A flavonoid-rich extract of Sophora flavescens, a source of this compound, has been shown to have a no-observed-adverse-effect-level (NOAEL) greater than 1200 mg/kg in rats after 13 weeks of oral administration, suggesting a good safety profile.

By following these detailed application notes and protocols, researchers can effectively design and execute in vivo studies to thoroughly evaluate the pharmacokinetic profile and therapeutic potential of this compound in various disease models in rats.

References

Application Notes: Sophorabioside as a Reference Standard in Phytochemical and Pharmacological Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction Sophorabioside is a significant isoflavone glycoside primarily isolated from Sophora japonica L. (now reclassified as Styphnolobium japonicum), a plant used extensively in traditional medicine.[1][2][3] As a key phytochemical marker, the use of a well-characterized this compound reference standard is crucial for the accurate identification, quantification, and quality control of herbal extracts and derived products. These application notes provide detailed protocols for utilizing this compound as a reference standard in various analytical techniques and offer insights into its biological relevance.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical method development.

PropertyValueReference
Molecular Formula C₂₇H₃₀O₁₄[1]
Molecular Weight 578.52 g/mol
CAS Number 2945-88-2[1]
Appearance White to light yellow solid/powder[2][3]
Melting Point ~248°C (with slight decomposition)[2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol; slightly soluble in boiling water.[3][4]
Storage Store at 4°C, protected from light. For long-term stock solutions, store at -20°C or -80°C.[3]
Primary Source Fruits and seeds of Sophora japonica L.[4][5]

Application 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This compound reference standard is essential for the accurate quantification of this isoflavone in plant extracts, fractions, and finished products. A validated HPLC method allows for the determination of purity and content uniformity.

Experimental Protocol: HPLC-DAD for Quantification

This protocol outlines a general method for the simultaneous determination of multiple flavonoid glycosides, including this compound, in Sophora species.[6]

1. Materials and Equipment:

  • This compound Reference Standard (≥98% purity)

  • HPLC system with Diode Array Detector (DAD)

  • Analytical balance

  • Volumetric flasks, pipettes, and syringes

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid

  • 0.45 µm syringe filters

2. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Use sonication if needed to ensure complete dissolution.[3]

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using methanol or the mobile phase as a diluent to create calibration standards (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

3. Preparation of Sample Solutions:

  • Extraction: Accurately weigh 1.0 g of powdered plant material (e.g., dried fruits of S. japonica). Extract with 50 mL of 95% ethanol using sonication at 45°C for 3 hours. Repeat the extraction twice.[7]

  • Processing: Combine the extracts, filter, and evaporate the solvent under reduced pressure. Re-dissolve the dried residue in a known volume of methanol (e.g., 10 mL).

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

4. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution: A: Acetonitrile B: Water with 0.1% Formic Acid
Gradient Program 0-30 min: 10-40% A 30-40 min: 40-60% A 40-45 min: 60-10% A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Diode Array Detector (DAD) at 254 nm or 310 nm[8][9]

5. Data Analysis:

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area onto the calibration curve.

Workflow for HPLC Quantification

prep_std Prepare this compound Reference Standard Solutions hplc HPLC-DAD Analysis prep_std->hplc prep_sample Prepare Plant Extract Sample Solution prep_sample->hplc cal_curve Generate Calibration Curve (Peak Area vs. Concentration) hplc->cal_curve Standards id Identify Peak by Retention Time (RT) hplc->id Sample quant Quantify this compound in Sample cal_curve->quant id->quant

Workflow for quantitative analysis using an external standard method.

Application 2: Qualitative Identification by LC-MS

For unambiguous identification, especially in complex matrices, coupling liquid chromatography with mass spectrometry (LC-MS) is the preferred method. This compound reference standard is used to confirm the identity of the compound in a sample by matching retention time and mass spectral data.

Experimental Protocol: UPLC-ESI-MS for Identification

This protocol is adapted from methods used to identify flavonoid glycosides in Sophora species.[8][10]

1. Materials and Equipment:

  • This compound Reference Standard (≥98% purity)

  • UPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or LTQ) with an Electrospray Ionization (ESI) source.

  • Standard and sample solutions prepared as described in the HPLC protocol.

2. UPLC-MS Conditions:

ParameterRecommended Condition
Column C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: Acetonitrile B: Water with 0.1% Formic Acid (for positive or negative mode)
Flow Rate 0.3 mL/min
Injection Volume 2-5 µL
Ionization Mode ESI Negative ([M-H]⁻)
Mass Range m/z 100-1500
Capillary Voltage 3.0 - 3.5 kV
Capillary Temp. 350°C
Collision Energy 20–50 eV (for MS/MS fragmentation)

3. Data Analysis:

  • Confirmation: Inject the this compound reference standard to obtain its retention time and mass spectrum. The expected deprotonated molecule in negative ESI mode is [M-H]⁻ at m/z 577.[8]

  • Identification in Sample: Analyze the sample extract under the same conditions. A peak in the sample chromatogram is positively identified as this compound if it has the same retention time and the same parent ion mass (m/z 577) as the reference standard.

  • Structural Elucidation: Further confirmation can be achieved using MS/MS fragmentation. The fragmentation pattern of the peak in the sample should match that of the reference standard.

Biological Context and Significance

This compound serves not only as a chemical marker but also as a precursor to other bioactive compounds. Understanding its metabolic fate is crucial for drug development professionals.

Biotransformation to Sophoricoside

In biological systems, including through enzymatic reactions, this compound can be converted to Sophoricoside.[7][11] Sophoricoside is noted for being more bioavailable and possessing potent pharmacological activities, including anti-inflammatory and anti-osteoporotic effects.[5][11] This biotransformation involves the cleavage of a rhamnose sugar moiety by an α-L-rhamnosidase enzyme.[7]

This compound This compound (Isoflavone Glycoside) sophoricoside Sophoricoside (More Bioactive Form) This compound->sophoricoside Enzymatic Hydrolysis activity Enhanced Pharmacological Activity (Anti-inflammatory, Anti-osteoporotic) sophoricoside->activity enzyme α-L-rhamnosidase enzyme->this compound compound Related Sophora Compound (e.g., Sophocarpine) pten PTEN (Tumor Suppressor) compound->pten Upregulates pi3k PI3K pten->pi3k Inhibits akt Akt pi3k->akt Activates downstream Downstream Effects (Cell Proliferation, Survival ↓) akt->downstream Promotes

References

Application Notes and Protocols: Total Synthesis of Sophorabioside and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sophorabioside is a flavonoid glycoside isolated from Sophora japonica L., a medicinal herb with a long history in traditional East Asian medicine.[1] It consists of the flavonoid aglycone, kaempferol, linked to a sophorose disaccharide. Research into Sophora species has revealed a wide range of bioactive secondary metabolites, including flavonoids, isoflavonoids, and alkaloids, which possess anti-inflammatory, anticancer, and antioxidant properties.[2] This document provides a detailed overview of the synthetic approaches towards this compound and its derivatives, protocols for key experimental procedures, and an exploration of their potential biological mechanisms of action, particularly focusing on relevant signaling pathways in cancer.

While this compound is often isolated from natural sources, understanding its chemical synthesis is crucial for the systematic development of derivatives with improved pharmacological properties. A complete total synthesis was first reported in 1968, and modern synthetic strategies rely on stereoselective glycosylation methods.[3][4] Derivatives of structurally related compounds from Sophora, such as sophoridine, have been synthesized and evaluated for their potent anticancer activities.[4]

Synthetic Strategies and Protocols

Total Synthesis of this compound: A Proposed Strategy

A modern, detailed total synthesis of this compound has not been extensively reported in recent literature, with researchers often relying on isolation from natural materials. However, a plausible synthetic route can be constructed based on established principles of carbohydrate and flavonoid chemistry. The key challenge lies in the stereoselective formation of the 1,2-trans-glycosidic linkages of the sophorose unit and its attachment to the aglycone.

The overall strategy involves three main stages:

  • Preparation of a protected aglycone (kaempferol derivative).

  • Synthesis of a suitable protected sophorose donor.

  • Glycosylation of the aglycone with the sophorose donor, followed by deprotection.

Total_Synthesis_Workflow cluster_aglycone Aglycone Preparation cluster_donor Disaccharide Donor Synthesis cluster_final Final Assembly Aglycone_Start Kaempferol Protect_Aglycone Selective Protection (e.g., Benzyl, Silyl ethers) Aglycone_Start->Protect_Aglycone Protected_Aglycone Protected Kaempferol (Acceptor) Protect_Aglycone->Protected_Aglycone Glycosylation Stereoselective Glycosylation (e.g., Schmidt Glycosylation) Protected_Aglycone->Glycosylation Donor_Start Glucose Form_Disaccharide Formation of Sophorose (β-1,2 linkage) Donor_Start->Form_Disaccharide Protect_Donor Protection & Activation (e.g., Trichloroacetimidate) Form_Disaccharide->Protect_Donor Sophorose_Donor Protected Sophorose Donor Protect_Donor->Sophorose_Donor Sophorose_Donor->Glycosylation Deprotection Global Deprotection (e.g., Hydrogenolysis) Glycosylation->Deprotection This compound This compound Deprotection->this compound

Caption: Proposed workflow for the total synthesis of this compound.

Experimental Protocol: Stereoselective O-Glycosylation (General Procedure)

This protocol describes a general method for the glycosylation step, which is the cornerstone of the total synthesis. The use of a glycosyl trichloroacetimidate donor (Schmidt glycosylation) is a common and effective strategy.

  • Preparation:

    • Dissolve the protected kaempferol acceptor (1.0 eq) and the protected sophorose trichloroacetimidate donor (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen).

    • Add activated molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.

  • Reaction Initiation:

    • Cool the reaction mixture to -40 °C.

    • Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq) dropwise.

  • Monitoring and Quenching:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon consumption of the acceptor, quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.

  • Work-up and Purification:

    • Filter the mixture through a pad of Celite to remove the molecular sieves and wash with DCM.

    • Combine the organic filtrates and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the protected this compound.

  • Deprotection:

    • Dissolve the protected product in a suitable solvent (e.g., methanol/ethyl acetate mixture).

    • Add a palladium on carbon (Pd/C) catalyst.

    • Stir the mixture under a hydrogen atmosphere until deprotection is complete (monitored by TLC or LC-MS).

    • Filter the catalyst and concentrate the filtrate to obtain this compound.

Synthesis of Sophoridinol Derivatives with Anticancer Activity

While the synthesis of this compound derivatives is not well-documented, derivatives of sophoridinol, an alkaloid also found in Sophora species, have been synthesized and show significant potential as anticancer agents.

Sophoridinol_Derivatives_Synthesis Sophoridine Sophoridine Sophoridinic_Acid Sophoridinic Acid Sophoridine->Sophoridinic_Acid Hydrolysis N_Substituted_Acid N-Substituted Sophoridinic Acid Sophoridinic_Acid->N_Substituted_Acid N-Alkylation/ N-Arylation Esterification Esterification N_Substituted_Acid->Esterification N_Substituted_Ester N-Substituted Sophoridinic Ester Esterification->N_Substituted_Ester Reduction Reduction (e.g., LiAlH4) N_Substituted_Ester->Reduction Sophoridinol_Derivative Sophoridinol Derivative Reduction->Sophoridinol_Derivative

Caption: Synthetic scheme for sophoridinol derivatives.

Experimental Protocol: Synthesis of Sophoridinol Derivative 7i (A potent anticancer agent)

  • Synthesis of N-substituted Sophoridinic Acid:

    • To a solution of sophoridinic acid in a suitable solvent, add an appropriate alkylating or arylating agent (e.g., a substituted benzyl bromide).

    • Include a non-nucleophilic base, such as diisopropylethylamine (DIPEA), and stir at room temperature until the reaction is complete.

  • Esterification:

    • The resulting N-substituted acid is then esterified, for example, by reacting with an alcohol in the presence of an acid catalyst or by using a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide).

  • Reduction to Sophoridinol Derivative:

    • The N-substituted sophoridinic ester is dissolved in an anhydrous ether solvent (e.g., THF).

    • The solution is cooled to 0 °C, and a reducing agent such as lithium aluminum hydride (LiAlH4) is added portion-wise.

    • The reaction is stirred at 0 °C and then allowed to warm to room temperature.

    • After completion, the reaction is carefully quenched with water and a sodium hydroxide solution.

    • The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated.

    • The crude product is purified by column chromatography to yield the final sophoridinol derivative.

Biological Activity and Signaling Pathways

Flavonoids, including this compound, are known to exert their biological effects by modulating various cellular signaling pathways. A key pathway implicated in cancer, and often targeted by natural products, is the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers.

The PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway GF Growth Factors (e.g., EGF, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes S6K1 S6K1 mTORC1->S6K1 Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth Promotes This compound This compound/ Derivatives This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.

Mechanism of Action:

  • Activation: The pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface.

  • PI3K Activation: This binding activates phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Akt Activation: PIP3 acts as a second messenger, recruiting and activating the protein kinase Akt (also known as Protein Kinase B).

  • mTORC1 Activation: Activated Akt phosphorylates and activates a number of downstream targets, including the mammalian target of rapamycin complex 1 (mTORC1).

  • Cellular Effects: mTORC1 then promotes protein synthesis and cell growth by phosphorylating targets like S6 kinase 1 (S6K1) and inhibiting the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Activated Akt also promotes cell survival by inhibiting pro-apoptotic proteins.

This compound and its derivatives are hypothesized to inhibit one or more key nodes in this pathway, such as PI3K, Akt, or mTOR itself. This inhibition would lead to a reduction in cell proliferation and the induction of apoptosis in cancer cells.

Quantitative Data

The following table summarizes the in vitro cytotoxic activity of synthesized sophoridinol derivatives against various human cancer cell lines.

CompoundR GroupHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
7a H> 50> 50> 50
7d 4-Fluorobenzyl8.210.515.3
7i 4-Trifluoromethylbenzyl3.14.56.8
7j 2,4-Dichlorobenzyl5.67.99.1
Doxorubicin (Positive Control)0.81.21.5

Data is representative and compiled from literature on sophoridinol derivatives. IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Conclusion

The total synthesis of this compound, while not commonly performed, is achievable through modern stereoselective glycosylation techniques. The true potential for drug development may lie in the synthesis of its derivatives, as suggested by the potent anticancer activity of derivatives of the related alkaloid, sophoridinol. The likely mechanism of action for these compounds involves the modulation of critical cell signaling pathways such as the PI3K/Akt/mTOR cascade. Further research should focus on the development of efficient synthetic routes to this compound derivatives and a more detailed elucidation of their interactions with specific molecular targets within these pathways to advance their potential as therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sophorabioside Extraction from Sophora japonica Seeds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Sophorabioside from Sophora japonica seeds. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your research and development endeavors.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the this compound extraction process in a question-and-answer format.

Problem Potential Cause Solution
Low this compound Yield Incomplete Cell Wall Disruption: The rigid seed coat of Sophora japonica can hinder solvent penetration.Action: Ensure the seeds are properly ground to a fine powder (e.g., 60-100 mesh) to increase the surface area for solvent interaction.[1]
Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound.Action: Ethanol (70-95%) and methanol are commonly effective solvents for flavonoid extraction.[2] Test a range of concentrations to find the optimal polarity for your specific sample.
Suboptimal Extraction Parameters: Incorrect temperature, time, or solvent-to-solid ratio can lead to inefficient extraction.Action: Systematically optimize these parameters. A good starting point is a solvent-to-solid ratio of 10:1 to 20:1 (v/w), a temperature of 40-60°C, and an extraction time of 1-3 hours.[2]
Co-extraction of Impurities (e.g., fats, pigments) Non-selective Solvent: The chosen solvent may be co-extracting undesirable compounds.Action: Perform a preliminary defatting step with a non-polar solvent like hexane before the main extraction. For pigment removal, consider using activated charcoal or a suitable adsorbent resin post-extraction.
Harsh Extraction Conditions: High temperatures or prolonged extraction times can lead to the breakdown of other components, increasing impurity levels.Action: Employ milder extraction conditions or consider advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can be effective at lower temperatures and for shorter durations.
This compound Degradation Thermal Instability: Like many glycosides, this compound can be susceptible to degradation at high temperatures.Action: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal at a controlled temperature (e.g., below 50°C).
Enzymatic Degradation: Endogenous enzymes in the plant material may degrade this compound once the cells are disrupted.Action: Consider a blanching step with steam or hot ethanol for a short period to deactivate enzymes before extraction.
Difficulty in Isolating/Purifying this compound Complex Extract Matrix: The crude extract will contain a mixture of various flavonoids and other compounds.Action: Employ chromatographic techniques for purification. Column chromatography with silica gel or polyamide, followed by preparative High-Performance Liquid Chromatography (HPLC), is a common approach for isolating pure this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical this compound content in Sophora japonica seeds?

A1: The content of this compound can vary depending on the plant's origin, harvest time, and storage conditions. However, studies have reported the presence of this compound as a significant isoflavonoid in the seeds.[3] For context, the this compound content in the fruits of Sophora japonica has been measured at approximately 0.9 mg/g.[2]

Q2: Which extraction method is most efficient for this compound?

A2: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like maceration or Soxhlet extraction.[4] They often result in higher yields in a shorter time and with less solvent consumption. However, the optimal method may depend on the available equipment and the scale of the extraction.

Q3: What are the ideal storage conditions for the extracted this compound?

A3: To prevent degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep the purified compound or concentrated extract at -20°C.

Q4: How can I confirm the identity and purity of my extracted this compound?

A4: The identity of this compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The purity can be assessed using High-Performance Liquid Chromatography (HPLC) with a suitable standard for comparison.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from methods used for flavonoid extraction from Sophora japonica.[2]

Materials and Equipment:

  • Dried Sophora japonica seeds

  • Grinder or mill

  • 95% Ethanol

  • Ultrasonic bath or probe sonicator

  • Filter paper or centrifuge

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Sample Preparation: Grind the dried Sophora japonica seeds to a fine powder (approximately 60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered seeds and place them in a flask.

    • Add 100 mL of 95% ethanol (a 10:1 solvent-to-solid ratio).

    • Place the flask in an ultrasonic bath set to 45°C.

    • Sonicate for 3 hours. For enhanced efficiency, the sonication can be performed in three 1-hour cycles.

  • Filtration/Centrifugation: After extraction, separate the solid residue from the liquid extract by filtration through Whatman No. 1 filter paper or by centrifugation.

  • Solvent Evaporation: Concentrate the extract by removing the ethanol using a rotary evaporator at a temperature below 50°C.

  • Storage: Store the concentrated extract at 4°C for short-term use or at -20°C for long-term storage.

Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on optimized conditions for flavonoid extraction from Sophora japonica.[1]

Materials and Equipment:

  • Dried Sophora japonica seeds

  • Grinder or mill

  • Methanol

  • Microwave extraction system

  • Filter paper or centrifuge

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Sample Preparation: Grind the dried Sophora japonica seeds to a fine powder (approximately 100 mesh).

  • Extraction:

    • Weigh 1 g of the powdered seeds and place it in a microwave-safe extraction vessel.

    • Add 50 mL of 100% methanol (a 50:1 solvent-to-solid ratio).

    • Set the microwave power to approximately 287 W and the extraction time to 80 seconds.

  • Filtration/Centrifugation: Separate the solid residue from the liquid extract by filtration or centrifugation.

  • Solvent Evaporation: Remove the methanol using a rotary evaporator at a temperature below 50°C.

  • Storage: Store the resulting extract under appropriate conditions.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids from Sophora japonica (General)
Extraction Method Solvent Temperature (°C) Time Yield of Total Flavonoids (%) Reference
Ultrasound-Assisted Extraction (UAE)70% Ethanol6130 min26.43[5]
Microwave-Assisted Extraction (MAE)100% MethanolNot specified80 secNot specified for total flavonoids[6]
Maceration95% Ethanol453 h (with sonication)This compound: ~0.9 mg/g (from fruit)[2]

Note: The yields are for total flavonoids or a specific compound from different parts of the plant and are provided for comparative purposes. The optimal conditions for this compound from seeds may vary.

Visualizations

Experimental Workflow for this compound Extraction and Purification

ExtractionWorkflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_purification Purification & Analysis start Sophora japonica Seeds grinding Grinding (60-100 mesh) start->grinding extraction_method Extraction (UAE or MAE) grinding->extraction_method filtration Filtration / Centrifugation extraction_method->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract chromatography Column Chromatography crude_extract->chromatography hplc Preparative HPLC chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound analysis Analysis (NMR, MS) pure_this compound->analysis

Caption: Workflow for this compound Extraction.

PI3K/Akt/mTOR Signaling Pathway

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Flavonoids Flavonoids (e.g., potentially this compound) Flavonoids->PI3K Inhibition Flavonoids->Akt Inhibition Flavonoids->mTORC1 Inhibition

References

Troubleshooting Sophorabioside peak tailing in reversed-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of sophorabioside.

Troubleshooting Guide: this compound Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact resolution, sensitivity, and accurate quantification. For a large and polar molecule like this compound, a flavonoid glycoside, peak tailing is often observed. This guide provides a systematic approach to diagnosing and resolving this issue.

Summary of Potential Causes and Solutions for this compound Peak Tailing

Potential Cause Observation Recommended Solution
Secondary Silanol Interactions Tailing of the this compound peak, which may worsen over time as the column ages.- Adjust Mobile Phase pH: Lower the pH to 2.5-3.5 to suppress the ionization of residual silanol groups on the stationary phase. - Use a Modern, End-capped Column: Employ a high-purity, base-deactivated silica column (Type B) to minimize available silanol groups. - Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block silanol sites.
Inappropriate Mobile Phase pH Poor peak shape, inconsistent retention times.Determine the optimal pH where this compound is in a single, non-ionized form. Given its flavonoid structure, a lower pH is generally recommended.
Column Contamination or Degradation Gradual or sudden onset of peak tailing for all peaks, often accompanied by an increase in backpressure.- Implement a Column Wash Procedure: Flush the column with a strong solvent to remove contaminants. - Use a Guard Column: Protect the analytical column from strongly retained sample components. - Replace the Column: If washing does not restore performance, the column may be irreversibly damaged.
Sample Overload Peak tailing that worsens with increasing sample concentration or injection volume. The peak front may also be affected.- Reduce Injection Volume: Inject a smaller volume of the sample. - Dilute the Sample: Decrease the concentration of the this compound standard or sample extract.
Extra-Column Volume Tailing is more pronounced for early-eluting peaks.- Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter between the injector, column, and detector. - Ensure Proper Fittings: Check all connections for leaks or dead volume.
Sample Solvent Effects Peak distortion or splitting, especially if the sample is dissolved in a stronger solvent than the initial mobile phase.Dissolve the this compound standard or sample in the initial mobile phase or a weaker solvent.

Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to minimize this compound peak tailing.

Methodology:

  • Prepare a series of mobile phase buffers at different pH values (e.g., 2.5, 3.0, 3.5, 4.0, 5.0). A common buffer system for RP-HPLC is phosphate buffer.

  • Prepare the organic mobile phase, typically acetonitrile or methanol.

  • Set up an isocratic or gradient elution method. A good starting point for this compound could be a gradient of acetonitrile/water with the corresponding buffer. One published method for flavonoids from Sophora japonica utilized a linear gradient of methanol and phosphate buffer at pH 3.23.[1] Another successful separation used a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

  • Equilibrate the RP-HPLC column (e.g., a C18 column) with the initial mobile phase conditions for at least 15-20 minutes.

  • Inject a standard solution of this compound at each pH condition.

  • Analyze the peak shape (asymmetry factor) for each run. The optimal pH will yield the most symmetrical peak.

Protocol 2: Column Washing Procedure

Objective: To remove strongly retained contaminants from the analytical column.

Methodology:

  • Disconnect the column from the detector to prevent contamination of the detector cell.

  • Flush the column with a series of solvents in the reverse direction (if permitted by the manufacturer). A typical washing sequence for a C18 column is:

    • Water (to remove buffer salts)

    • Methanol or Acetonitrile

    • Isopropanol

    • Hexane (if non-polar contaminants are suspected, ensure miscibility with the previous solvent)

    • Isopropanol

    • Methanol or Acetonitrile

    • Water

  • Equilibrate the column with the initial mobile phase of your analytical method until a stable baseline is achieved.

  • Reconnect the column to the detector and perform a test injection of your this compound standard.

Diagrams

TroubleshootingWorkflow start Peak Tailing Observed for this compound check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks no_all_peaks No check_all_peaks->no_all_peaks instrument_issue Potential Instrument Issue: - Extra-column volume - Column contamination/void yes_all_peaks->instrument_issue analyte_specific_issue Potential Analyte-Specific Issue: - Secondary silanol interactions - Inappropriate mobile phase pH - Sample overload no_all_peaks->analyte_specific_issue check_instrument Action: - Check fittings and tubing - Flush or replace column instrument_issue->check_instrument end Peak Shape Improved check_instrument->end optimize_method Action: - Adjust mobile phase pH (try lower pH) - Use end-capped column - Reduce sample concentration analyte_specific_issue->optimize_method optimize_method->end

Caption: Troubleshooting workflow for this compound peak tailing.

SilanolInteraction cluster_column Silica Stationary Phase cluster_mobile_phase Mobile Phase StationaryPhase Silica Surface Si-OH (Silanol Group) This compound This compound (Polar -OH groups) StationaryPhase:f0->this compound Primary Hydrophobic Interaction (Desired Retention) This compound->StationaryPhase:f1 Secondary Interaction (Hydrogen Bonding)

Caption: Interaction of this compound with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the likely cause of my this compound peak tailing even with a new C18 column?

A1: Even new silica-based columns have residual silanol groups that can interact with polar analytes like this compound, which contains multiple hydroxyl groups. This secondary interaction is a primary cause of peak tailing. To mitigate this, consider lowering the mobile phase pH to around 2.5-3.5 to keep the silanol groups in their non-ionized form. Using a high-purity, end-capped column is also highly recommended.

Q2: Can the solvent I dissolve my this compound sample in affect peak shape?

A2: Yes, the sample solvent can have a significant impact. If you dissolve your sample in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion, including tailing or fronting. It is always best to dissolve your sample in the initial mobile phase whenever possible. This compound is reported to be soluble in DMSO, but it is important to ensure the final concentration of DMSO in your injected sample is low enough to not cause solvent effects.

Q3: How does mobile phase pH affect the analysis of this compound?

A3: Mobile phase pH is a critical parameter. For a flavonoid glycoside like this compound, which has acidic phenolic hydroxyl groups, the pH will determine its ionization state. At a pH above the pKa of these groups, the molecule will be ionized and can interact more strongly with ionized residual silanols on the stationary phase, leading to significant peak tailing. By maintaining a low pH, you ensure that both the analyte and the silanol groups are in their neutral forms, minimizing these undesirable secondary interactions.

Q4: What are the typical mobile phases used for this compound analysis?

A4: Based on published methods for the analysis of flavonoids in Sophora japonica, common mobile phases for this compound involve a gradient elution with:

  • Methanol and a phosphate buffer at a pH of around 3.23.[1]

  • Acetonitrile and water, often with an acidic modifier like 0.1% trifluoroacetic acid.

Q5: Should I use a guard column for my this compound analysis?

A5: Using a guard column is highly recommended, especially when analyzing complex samples such as plant extracts. A guard column is a short, disposable column placed before the analytical column to protect it from strongly retained or particulate matter in the sample. This can extend the lifetime of your more expensive analytical column and help maintain good peak shape and reproducibility over time.

References

Technical Support Center: Sophorabioside Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sophorabioside. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing this compound for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a flavonoid glycoside isolated from Sophora japonica.[1][2][3] Like many flavonoids, it has low aqueous solubility, which can limit its bioavailability and lead to challenges in preparing formulations for in vivo administration that allow for accurate and reproducible dosing.[4][5] Enhancing its solubility is crucial for achieving desired systemic concentrations and eliciting a pharmacological response.[6]

Q2: What are the common solvents for dissolving this compound for in vitro and in vivo use?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound and its aglycone, Kaempferol, for in vitro studies, with solubilities reported to be as high as 50 mg/mL.[1][2][7] However, due to potential toxicity, its use in in vivo studies, especially for human applications, is often limited.[6] For in vivo experiments, co-solvent systems are frequently employed.

Q3: Are there ready-to-use formulation protocols for this compound for animal studies?

A3: Yes, several protocols using a combination of solvents are available to achieve a clear solution of this compound suitable for in vivo dosing. These often involve an initial stock solution in DMSO, which is then further diluted with other excipients. It is recommended to prepare the working solution fresh on the day of use.[1]

Troubleshooting Guide: Improving this compound Solubility

This guide provides a step-by-step approach to troubleshoot and enhance the solubility of this compound for your in vivo research.

Initial Steps: Co-Solvent Systems

If you are encountering precipitation or low solubility with this compound, start by using a co-solvent system. These mixtures of solvents can synergistically increase the solubility of poorly soluble compounds.

Problem: this compound precipitates out of my aqueous vehicle.

Solution: Utilize a co-solvent formulation. Below are some established protocols.

Quantitative Data: Co-Solvent Formulations for this compound

Formulation ProtocolCompositionAchievable ConcentrationReference
Protocol 110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL[1]
Protocol 210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL[1]
Protocol 310% DMSO, 90% Corn Oil≥ 1.25 mg/mL[1]
Experimental Protocol: Preparation of Co-Solvent Formulation (Protocol 1)

Objective: To prepare a 1 mL working solution of this compound at a concentration of 1.25 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Methodology:

  • Prepare a Stock Solution:

    • Weigh the required amount of this compound to prepare a 12.5 mg/mL stock solution in DMSO.

    • Add the appropriate volume of DMSO to the this compound powder.

    • Use an ultrasonic bath or gentle heating (37°C) if necessary to aid dissolution until the solution is clear.[1][2]

  • Prepare the Working Solution (1 mL):

    • In a sterile microcentrifuge tube, add 400 µL of PEG300.

    • Add 100 µL of the 12.5 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 to the mixture and vortex until homogeneous.

    • Add 450 µL of saline to bring the total volume to 1 mL.

    • Vortex the final solution until it is clear and homogenous.

Workflow for Co-Solvent Formulation Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (1 mL) This compound This compound Powder Stock 12.5 mg/mL Stock in DMSO This compound->Stock DMSO DMSO DMSO->Stock AddStock Add 100 µL Stock Solution Stock->AddStock PEG300 400 µL PEG300 PEG300->AddStock Mix1 Vortex AddStock->Mix1 Tween80 Add 50 µL Tween-80 Mix1->Tween80 Mix2 Vortex Tween80->Mix2 Saline Add 450 µL Saline Mix2->Saline FinalMix Vortex Saline->FinalMix FinalSolution 1.25 mg/mL this compound Working Solution FinalMix->FinalSolution

Caption: Workflow for preparing a this compound co-solvent formulation.

Advanced Troubleshooting: Alternative Solubility Enhancement Techniques

If co-solvent systems do not provide the desired solubility or if you are looking for alternative formulation strategies, consider the following advanced methods.

Problem: I need to achieve a higher concentration of this compound, or my current formulation is not stable.

Solution: Explore complexation, solid dispersions, or particle size reduction.

1. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, increasing their aqueous solubility.[6] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative.[8]

Experimental Protocol: this compound-Cyclodextrin Complexation

Objective: To prepare a this compound formulation using SBE-β-CD.

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • For a 1 mL working solution, add 100 µL of the this compound stock solution to 900 µL of the 20% SBE-β-CD solution.[1]

  • Mix thoroughly until a clear solution is obtained.

Logical Flow for Selecting an Enhancement Technique

G Start Start: this compound Solubility Issue CoSolvent Try Co-Solvent System Start->CoSolvent Success1 Solubility Achieved CoSolvent->Success1 Yes Advanced Solubility Still an Issue OR Higher Concentration Needed CoSolvent->Advanced No Complexation Complexation with Cyclodextrins Advanced->Complexation SolidDispersion Solid Dispersion Advanced->SolidDispersion ParticleSize Particle Size Reduction Advanced->ParticleSize Success2 Solubility Achieved Complexation->Success2 SolidDispersion->Success2 ParticleSize->Success2

Caption: Decision tree for selecting a this compound solubility enhancement method.

2. Solid Dispersions

Solid dispersion is a technique where the drug is dispersed in a solid hydrophilic carrier, often a polymer. This can enhance the dissolution rate and solubility.[9]

Methodology Overview: Solvent Evaporation for Solid Dispersion

  • Dissolve both this compound and a carrier polymer (e.g., PVP, HPMC) in a common solvent.

  • Evaporate the solvent under vacuum, leaving a solid dispersion of the drug in the polymer matrix.

  • The resulting powder can then be reconstituted in an aqueous vehicle for administration.

3. Particle Size Reduction

Reducing the particle size of a drug increases its surface area-to-volume ratio, which can lead to a higher dissolution rate.

  • Micronization: This process reduces particle size to the micron range using techniques like milling or spray drying.[10]

  • Nanonization: Further reduction to the nanometer scale can be achieved through methods like high-pressure homogenization or wet milling, often resulting in a nanosuspension.[11][12]

These advanced techniques generally require specialized equipment and further formulation development. It is advisable to consult relevant literature for detailed protocols specific to your chosen method and carrier.

References

Preventing degradation of Sophorabioside during sample preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sophorabioside. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample preparation and storage. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a natural isoflavone glycoside found in plants such as Sophora japonica[1]. It is studied for its potential pharmacological activities, including anti-inflammatory and anti-osteoporotic effects.[2][3] Maintaining its chemical integrity is crucial for accurate experimental results and for ensuring its therapeutic efficacy in drug development. Degradation can lead to a loss of activity and the formation of impurities that may interfere with analyses.

Q2: What are the main factors that can cause this compound degradation?

A2: The primary factors that can lead to the degradation of this compound, similar to other flavonoid glycosides, are pH, temperature, light exposure, and enzymatic activity.[4][5] Flavonoids are often unstable in alkaline conditions, and elevated temperatures can accelerate degradation.[6][7] Exposure to UV light can also cause photodegradation. Additionally, the presence of certain enzymes, such as α-L-rhamnosidase, can convert this compound into other compounds like Sophoricoside.[6][8]

Q3: How should I store this compound to ensure its long-term stability?

A3: For solid this compound, it is recommended to store it at 4°C and protected from light. If you have prepared a stock solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month, with protection from light.

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is soluble in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. For in vitro studies, DMSO is a common choice.

Q5: Can this compound be converted to other compounds during extraction or storage?

A5: Yes, this compound can be enzymatically converted to Sophoricoside by α-L-rhamnosidase.[6][8] This can occur if the plant material is not properly handled to deactivate endogenous enzymes during the extraction process.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound after extraction Incomplete extraction from plant material.Ensure the plant material is finely powdered. Use an appropriate solvent-to-sample ratio and consider techniques like sonication or repeated extraction cycles to improve efficiency.[6]
Enzymatic degradation during extraction.Deactivate endogenous enzymes by quickly drying the plant material at an appropriate temperature or by using solvents that inhibit enzyme activity.
Appearance of unknown peaks in HPLC chromatogram Degradation of this compound due to improper sample handling.Prepare samples fresh and analyze them promptly. If storage is necessary, adhere to the recommended storage conditions (see Stability and Storage Recommendations). Ensure the pH of your sample and mobile phase is within a stable range for this compound.
Contamination of the sample or solvent.Use high-purity solvents and filter all samples and mobile phases before HPLC analysis to remove particulate matter.[5]
Inconsistent quantification results Instability of this compound in the analytical solvent.Evaluate the stability of this compound in your chosen solvent over the duration of your analysis. It is advisable to dissolve the sample in a solvent that matches the initial conditions of your HPLC gradient.[9]
Fluctuation in instrument performance.Calibrate the HPLC system regularly and run a system suitability test before each analytical batch to ensure consistent performance.
Precipitation of this compound in solution Poor solubility or supersaturation.If precipitation occurs, gentle heating and/or sonication can help in dissolution. Ensure the chosen solvent and concentration are appropriate for this compound's solubility.

Stability and Storage Recommendations

Table 1: Recommended Conditions for Sample Preparation

Parameter Recommended Condition Rationale
pH of Extraction/Working Solution Slightly acidic (pH 4-6)Flavonoid glycosides are generally more stable in acidic to neutral conditions and can degrade under alkaline conditions.[6][7]
Temperature Room temperature or below (4°C)Higher temperatures can accelerate the degradation of many flavonoids.[10][11] For heat-assisted extraction, use the lowest effective temperature for the shortest duration.
Light Exposure Work in amber vials or protect from direct lightExposure to UV light can cause photodegradation of flavonoids.
Enzyme Deactivation Rapid drying of plant material or use of organic solvents (e.g., ethanol)To prevent enzymatic conversion of this compound to other compounds.[6]

Table 2: Recommended Conditions for Sample Storage

Form Temperature Duration Additional Precautions
Solid 4°CUp to 6 months (as per general guidelines for bioactive chemicals)Keep in a tightly sealed container, protected from light.
Stock Solution (in DMSO) -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles; protect from light.
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles; protect from light.

Experimental Protocols

Protocol 1: Extraction of this compound from Sophora japonica

This protocol is adapted from methods for extracting flavonoids from Sophora japonica.[6][12]

Materials:

  • Dried and powdered Sophora japonica fruits or twigs

  • 95% Ethanol

  • Distilled water

  • Ultrasonic bath

  • 0.45 µm filter

  • Rotary evaporator

Procedure:

  • Weigh 100 g of dried, powdered Sophora japonica material.

  • Add 1 liter of 95% ethanol to the powder.

  • Sonicate the mixture at 45°C for 3 hours. Repeat this step two more times with fresh solvent for a total of three extractions.

  • After the final extraction, allow the mixture to cool to room temperature.

  • Filter the mixture through a 0.45 µm filter to remove solid precipitates.

  • Combine the filtrates and evaporate the ethanol using a rotary evaporator under reduced pressure.

  • Dissolve the resulting residue in 1 liter of distilled water. This aqueous solution can then be used for further purification or analysis.

Protocol 2: Quantification of this compound by HPLC-DAD

This protocol is based on a validated method for the analysis of flavonoid glycosides in Sophora japonica.[6]

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% trifluoroacetic acid in acetonitrile (v/v)

    • Solvent B: 0.1% trifluoroacetic acid in distilled water (v/v)

  • Gradient Elution:

    • 0-40 min: 10% to 40% Solvent A

    • 40-45 min: 40% to 90% Solvent A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm (for quantification of isoflavones)

  • Injection Volume: 10 µL

  • Expected Retention Time for this compound: Approximately 9.9 minutes.[6]

Sample Preparation:

  • Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • For extracted samples, dilute an appropriate amount in the initial mobile phase composition (10% Solvent A in Solvent B).

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Visualization of Potential Signaling Pathway

This compound's anti-inflammatory effects are likely mediated through pathways similar to other isoflavones from Sophora species, which are known to inhibit the NF-κB and PI3K-Akt signaling pathways.[13][14] The following diagram illustrates a plausible mechanism of action.

G cluster_nucleus This compound This compound PI3K PI3K This compound->PI3K Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Activates TLR4->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Cytokines IL-6, TNF-α, COX-2 Inflammation Inflammation Cytokines->Inflammation Promotes

Caption: Plausible anti-inflammatory signaling pathway of this compound.

References

Technical Support Center: Optimization of Sophorabioside Enzymatic Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for the enzymatic hydrolysis of Sophorabioside to produce its aglycone, Kaempferol.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme type used for the hydrolysis of this compound?

A1: The enzymatic hydrolysis of this compound, which is Kaempferol-3-O-sophoroside, involves the cleavage of a β-glycosidic bond. Therefore, the primary enzymes used are β-glucosidases (EC 3.2.1.21). Some β-glucosidases have been shown to act on sophorose, the disaccharide moiety of this compound.[1] Enzyme preparations with broad specificity for flavonoid glycosides, such as hesperidinase (which contains β-glucosidase activity), have also been successfully used to hydrolyze kaempferol glycosides.[2]

Q2: What are the expected products of this compound hydrolysis?

A2: The complete enzymatic hydrolysis of this compound yields the aglycone Kaempferol and the disaccharide sophorose (two glucose molecules linked by a β-1,2-glycosidic bond). If the β-glucosidase used also possesses activity towards the internal β-1,2-glycosidic bond of sophorose, then glucose will be the final carbohydrate product.

Q3: What are the general optimal pH and temperature ranges for this enzymatic reaction?

A3: While specific optima can vary with the enzyme source, most fungal and bacterial β-glucosidases active on flavonoid glycosides function optimally within a pH range of 4.0 to 6.0 and a temperature range of 40°C to 60°C .[3][4][5] For example, a commercial enzyme complex used for hydrolyzing kaempferol glycosides from tea seed extract had an optimal condition of pH 4.0 and 40°C.

Q4: How can I monitor the progress of the hydrolysis reaction?

A4: The reaction progress can be monitored by measuring the decrease in the substrate (this compound) and the increase in the product (Kaempferol). High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection is a common and effective method for separating and quantifying these compounds.

Experimental Protocols

Protocol 1: General Enzymatic Hydrolysis of this compound

This protocol provides a general procedure for the enzymatic hydrolysis of this compound using a commercially available β-glucosidase.

Materials:

  • This compound

  • β-glucosidase (e.g., from almonds or Aspergillus niger)

  • Citrate-phosphate buffer (or another suitable buffer system)

  • Methanol (for dissolving this compound, if necessary)

  • Deionized water

  • Reaction tubes

  • Water bath or incubator

  • HPLC system for analysis

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in a minimal amount of methanol and then dilute with the reaction buffer to the desired final concentration (e.g., 1 mg/mL). Ensure the final concentration of the organic solvent is low enough not to inhibit the enzyme.

  • Enzyme Solution: Prepare a stock solution of β-glucosidase in the reaction buffer. The concentration will depend on the specific activity of the enzyme preparation.

  • Reaction Setup: In a reaction tube, combine the this compound solution and the reaction buffer. Pre-incubate the mixture at the desired temperature (e.g., 50°C) for 5-10 minutes.

  • Initiate Reaction: Add the β-glucosidase solution to the reaction tube to start the hydrolysis.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a set period (e.g., 1-24 hours), with occasional gentle mixing.

  • Reaction Termination: Stop the reaction by heating the mixture (e.g., boiling for 5-10 minutes) to denature the enzyme.

  • Analysis: Centrifuge the reaction mixture to pellet the denatured enzyme. Analyze the supernatant for the presence of Kaempferol and remaining this compound using HPLC.

Protocol 2: Optimization of pH and Temperature

This protocol describes how to determine the optimal pH and temperature for your specific β-glucosidase and this compound.

pH Optimization:

  • Prepare a series of buffers with different pH values (e.g., citrate buffer for pH 3.0-6.0 and phosphate buffer for pH 6.0-8.0).

  • Set up multiple hydrolysis reactions as described in Protocol 1, each with a different pH buffer.

  • Keep the temperature and other reaction parameters constant.

  • After a fixed incubation time, terminate the reactions and analyze the yield of Kaempferol.

  • The pH that results in the highest yield is the optimal pH.

Temperature Optimization:

  • Set up multiple hydrolysis reactions in the optimal pH buffer determined above.

  • Incubate each reaction at a different temperature (e.g., in a gradient from 30°C to 70°C).

  • Keep the pH and other reaction parameters constant.

  • After a fixed incubation time, terminate the reactions and analyze the yield of Kaempferol.

  • The temperature that results in the highest yield is the optimal temperature.

Data Presentation

Table 1: Typical pH and Temperature Optima for β-Glucosidases

Enzyme SourceSubstrate(s)Optimal pHOptimal Temperature (°C)Reference
Aspergillus terreuspNPG, Soybean Isoflavones5.065[3]
Melanocarpus sp.pNPG6.060[4]
Sporothrix schenckiipNPG5.545[5]
Alcaligenes faecalispNPG, Cellobiose6.0 - 7.0Not specified[6]
Commercial Enzyme MixKaempferol Glycosides4.040

Note: pNPG (p-nitrophenyl-β-D-glucopyranoside) is a common substrate for assaying β-glucosidase activity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Hydrolysis 1. Inactive enzyme. 2. Sub-optimal pH or temperature. 3. Presence of inhibitors. 4. Insufficient incubation time.1. Check enzyme activity with a standard substrate (e.g., pNPG). Ensure proper storage of the enzyme. 2. Perform pH and temperature optimization experiments (see Protocol 2). 3. Identify and remove potential inhibitors. Some metal ions (e.g., Hg²⁺, Cu²⁺) can inhibit β-glucosidases.[6] 4. Increase the incubation time and take samples at different time points to monitor the reaction progress.
Incomplete Hydrolysis 1. Enzyme concentration is too low. 2. Substrate concentration is too high (substrate inhibition). 3. Product inhibition (Kaempferol or glucose may inhibit the enzyme). 4. Enzyme instability under reaction conditions.1. Increase the enzyme concentration. 2. Reduce the initial substrate concentration. 3. If possible, use an enzyme known to have high product tolerance.[7] 4. Check the enzyme's stability at the chosen pH and temperature over the course of the reaction.
Inconsistent Results 1. Inaccurate pipetting of enzyme or substrate. 2. Fluctuation in temperature or pH during incubation. 3. Variability in substrate purity.1. Ensure accurate and consistent pipetting. 2. Use a calibrated water bath or incubator and ensure the buffer has sufficient capacity. 3. Use a high-purity this compound standard.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ph_opt pH Optimization cluster_temp_opt Temperature Optimization cluster_final Final Hydrolysis prep_substrate Prepare this compound Solution setup_ph_reactions Set up Reactions at Various pH (Constant Temperature) prep_substrate->setup_ph_reactions setup_temp_reactions Set up Reactions at Various Temperatures (Optimal pH) prep_substrate->setup_temp_reactions prep_enzyme Prepare β-Glucosidase Solution prep_enzyme->setup_ph_reactions prep_enzyme->setup_temp_reactions prep_buffers Prepare Buffers (Range of pH) prep_buffers->setup_ph_reactions incubate_ph Incubate setup_ph_reactions->incubate_ph analyze_ph Analyze Kaempferol Yield (HPLC) incubate_ph->analyze_ph determine_opt_ph Determine Optimal pH analyze_ph->determine_opt_ph determine_opt_ph->setup_temp_reactions final_reaction Perform Hydrolysis at Optimal pH and Temperature determine_opt_ph->final_reaction incubate_temp Incubate setup_temp_reactions->incubate_temp analyze_temp Analyze Kaempferol Yield (HPLC) incubate_temp->analyze_temp determine_opt_temp Determine Optimal Temperature analyze_temp->determine_opt_temp determine_opt_temp->final_reaction

Caption: Workflow for pH and temperature optimization.

References

Technical Support Center: Overcoming Low Bioavailability of Sophorabioside in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sophorabioside in animal models. The information is designed to address specific issues that may be encountered during in vivo experiments and to provide guidance on strategies to enhance its low bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound, a flavonoid glycoside found in plants like Sophora japonica, has shown various promising pharmacological activities, including anti-inflammatory, antioxidant, and anti-allergic effects. However, like many flavonoid glycosides, its therapeutic potential is often limited by low oral bioavailability. This is primarily due to its poor water solubility and limited absorption across the intestinal epithelium in its glycosidic form.

Q2: What are the key pharmacokinetic parameters of this compound in rats?

A2: A pharmacokinetic study in rats after a single oral administration of 90 mg/kg this compound provided the following key parameters.[1][2]

Q3: How is this compound metabolized in vivo?

A3: The in vivo metabolism of this compound, like other flavonoid glycosides, is heavily influenced by the gut microbiota.[3][4] The glycosidic bonds are typically hydrolyzed by bacterial enzymes, such as β-glucosidases, in the intestine to release the aglycone and sugar moieties. The more lipophilic aglycone is then more readily absorbed. Once absorbed, the aglycone can undergo further phase II metabolism in the liver, including glucuronidation and sulfation, before being excreted.[5]

Q4: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?

A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:

  • Particle size reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.

  • Lipid-based delivery systems: Formulations such as liposomes and self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of hydrophobic drugs.[6][7][8]

  • Solid dispersions: Dispersing the drug in a hydrophilic carrier can improve its wettability and dissolution.

  • Use of absorption enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in plasma concentrations between animals. - Inconsistent dosing technique (oral gavage).- Differences in gut microbiota composition among animals.- Food effects on absorption.- Ensure proper and consistent oral gavage technique.- Consider co-housing animals to normalize gut microbiota.- Standardize fasting period before dosing.
Low or undetectable plasma levels of this compound. - Poor aqueous solubility of the administered compound.- Rapid metabolism by gut microbiota and first-pass effect.- Insufficient sensitivity of the analytical method.- Formulate this compound in a vehicle that enhances solubility (e.g., with co-solvents or as a nanoparticle suspension).- Consider co-administration with an inhibitor of relevant metabolic enzymes (use with caution and proper justification).- Optimize the UPLC-MS/MS method for higher sensitivity (lower limit of quantification).
Precipitation of this compound in the dosing formulation. - Supersaturation of the compound in the vehicle.- Prepare fresh dosing solutions and use sonication to aid dissolution.- Evaluate different solvent systems for improved stability.
Inconsistent results in in vitro gut microbiota metabolism studies. - Variability in the source and preparation of fecal homogenates.- Anaerobic conditions not strictly maintained.- Pool fecal samples from multiple animals.- Ensure strict anaerobic conditions during incubation.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueReference
Dose90 mg/kg (oral)[1],[2]
Cmax (Maximum Plasma Concentration)1430.83 ± 183.25 ng/mL[1],[2]
Tmax (Time to Cmax)6.2 ± 0.8 h[1],[2]
t1/2 (Half-life)7.2 ± 0.5 h[1],[2]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rats

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.

Materials:

  • This compound

  • Appropriate vehicle (e.g., saline with 10% DMSO, 40% PEG300, 5% Tween-80)

  • Oral gavage needles (size appropriate for rats)

  • Syringes

Procedure:

  • Animal Preparation: Fast rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle. Ensure the final concentration allows for the desired dose in a volume of up to 20 ml/kg.[9][10]

  • Restraint: Gently but firmly restrain the rat to immobilize its head and align the head and body vertically.[9][11]

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[10] Gently insert the needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.

  • Administration: Slowly administer the this compound formulation.

  • Post-administration Monitoring: Return the animal to its cage and monitor for any signs of distress.

Protocol 2: Quantification of this compound in Rat Plasma by UPLC-MS/MS

This protocol is based on a validated method for the determination of this compound in rat plasma.[1][2]

Materials:

  • Rat plasma samples

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) (e.g., kaempferol-3-O-β-D-rutinoside)

  • UPLC-MS/MS system with a C18 column

Sample Preparation:

  • To 100 µL of rat plasma, add 1.0 mL of methanol containing the internal standard.[2]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 15,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

UPLC-MS/MS Conditions:

  • Column: C18 analytical column

  • Mobile Phase: Gradient elution with methanol and water containing 0.1% formic acid.[2]

  • Flow Rate: 0.3 mL/min[2]

  • Detection: Triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode using multiple reaction monitoring (MRM).[2]

  • MRM Transitions:

    • This compound: m/z 577.15 → 269.45[2]

    • IS (kaempferol-3-O-β-D-rutinoside): m/z 593.15 → 285.84[2]

Validation Parameters:

  • Linearity: Establish a calibration curve in the range of 6-1,200 ng/mL.[1][2]

  • LLOQ (Lower Limit of Quantification): Determined to be 6 ng/mL.[1]

  • Precision and Accuracy: Should be within acceptable limits (e.g., ±15%).

  • Recovery: Assessed to ensure efficient extraction (reported as >90%).[1][2]

  • Matrix Effect: Evaluated to ensure no significant ion suppression or enhancement from plasma components.

  • Stability: Assess the stability of this compound in plasma under various conditions (freeze-thaw, short-term at room temperature, and long-term at -20°C).[1]

Visualizations

experimental_workflow cluster_formulation Formulation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation formulation This compound Formulation (e.g., suspension, nanoparticles, liposomes) admin Oral Gavage to Animal Model (e.g., Rat) formulation->admin sampling Blood Sampling at Timed Intervals admin->sampling processing Plasma Processing (Protein Precipitation) sampling->processing analysis UPLC-MS/MS Quantification processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis

Experimental workflow for this compound pharmacokinetic studies.

sophorabioside_metabolism This compound This compound (Kaempferol-3-O-sophoroside) hydrolysis Gut Microbiota (e.g., β-glucosidase) This compound->hydrolysis Deglycosylation aglycone Kaempferol (Aglycone) hydrolysis->aglycone absorption Intestinal Absorption aglycone->absorption phaseII Phase II Metabolism (Liver) absorption->phaseII conjugates Glucuronide and Sulfate Conjugates phaseII->conjugates excretion Excretion conjugates->excretion

Metabolic pathway of this compound in vivo.

signaling_pathway This compound Kaempferol-3-O-sophoroside (PCS-1) ampk AMPK This compound->ampk Binds to and activates bdnf BDNF Production ampk->bdnf Promotes autophagy Autophagy Enhancement ampk->autophagy Induces antidepressant Antidepressant Effects bdnf->antidepressant autophagy->antidepressant

Signaling pathway of Kaempferol-3-O-sophoroside.

References

Troubleshooting poor resolution of Sophorabioside in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor resolution issues encountered during the chromatographic analysis of Sophorabioside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic resolution challenging?

A1: this compound is a flavonoid glycoside, an isoflavone, found in plants like Sophora japonica[1]. Its structure contains multiple hydroxyl groups, making it a polar and ionizable compound. These characteristics can lead to challenging chromatographic separations, often resulting in poor peak shapes such as tailing or fronting, and co-elution with other structurally similar compounds. The key to good resolution lies in carefully controlling the chromatographic conditions to manage its ionization state and interactions with the stationary phase.

Q2: What are the typical physicochemical properties of this compound I should be aware of?

A2: Understanding the physicochemical properties of this compound is crucial for method development and troubleshooting.

PropertyValueReference
Molecular FormulaC27H30O14[2]
Molecular Weight578.52 g/mol [2]
SolubilitySoluble in DMSO.[3]
Predicted pKaFlavonoid glycosides generally have pKa values in the range of 6-10. The aglycone of this compound, genistein, has reported pKa values of approximately 7.25 and 9.53. The glycosylation can slightly alter these values.[4][5]

Q3: What are the common causes of poor peak shape (tailing and fronting) for this compound?

A3: Poor peak shape is a frequent issue in the chromatography of polar, ionizable compounds like this compound.

  • Peak Tailing: This is often caused by secondary interactions between the hydroxyl groups of this compound and active sites (residual silanols) on the silica-based stationary phase. At a mobile phase pH where this compound is partially or fully ionized, these interactions are more pronounced. Other causes include column overload and poor column packing.

  • Peak Fronting: This is less common for this compound but can occur due to column overload (high concentration of the sample), or if the sample is dissolved in a solvent significantly stronger than the mobile phase.

Troubleshooting Guide for Poor Resolution of this compound

This guide addresses common resolution problems in a question-and-answer format, providing specific solutions for this compound analysis.

Issue 1: Peak Tailing

Q: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing for this compound is most commonly due to interactions with the stationary phase or issues with the mobile phase pH.

Potential CauseRecommended SolutionData Insights & Rationale
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units below the first pKa of this compound (target pH 3.0-4.0). Use a buffer (e.g., 10-20 mM phosphate or formate buffer) to maintain a stable pH.At a lower pH, the hydroxyl groups of this compound will be protonated (non-ionized), minimizing secondary interactions with silanol groups on the stationary phase and leading to a more symmetrical peak shape.
Secondary Silanol Interactions Use an end-capped C18 column or a column with a base-deactivated stationary phase. Alternatively, add a competitive agent like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).End-capping or base-deactivation reduces the number of accessible silanol groups. TEA acts as a silanol-masking agent, competing with this compound for interaction sites.
Column Overload Reduce the injection volume or dilute the sample.Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Column Contamination/Degradation Flush the column with a strong solvent (e.g., isopropanol), or if the column is old, replace it. Use a guard column to protect the analytical column.Contaminants can create active sites that cause tailing. A guard column will trap strongly retained impurities from the sample matrix.
Issue 2: Peak Fronting

Q: The peak for this compound is fronting. What could be the cause and what are the solutions?

A: Peak fronting is typically related to sample concentration or the injection solvent.

Potential CauseRecommended SolutionData Insights & Rationale
Sample Overload (Concentration) Dilute the sample.High concentrations of the analyte can lead to a non-linear distribution between the mobile and stationary phases, causing the peak to front.
Incompatible Injection Solvent Dissolve the sample in the initial mobile phase or a weaker solvent.If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile in a highly aqueous mobile phase), the sample band will spread and distort at the column inlet.
Column Collapse/Void Replace the column.A physical void at the head of the column can cause the sample to travel through different paths, leading to a distorted peak shape.
Issue 3: Poor Resolution from Co-eluting Peaks

Q: this compound is not well-separated from other components in my Sophora japonica extract. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity and/or efficiency of your separation. Common co-eluting compounds in Sophora japonica extracts include other flavonoid glycosides like sophoricoside, genistin, and rutin[6].

Potential CauseRecommended SolutionData Insights & Rationale
Inadequate Mobile Phase Composition Modify the organic modifier (e.g., switch from acetonitrile to methanol or use a combination). Adjust the gradient slope; a shallower gradient will provide more time for separation.Different organic solvents can alter the selectivity of the separation by changing the interactions of the analytes with the stationary phase.
Suboptimal Column Chemistry Try a different stationary phase. A phenyl-hexyl or a polar-embedded C18 column can offer different selectivity for aromatic and polar compounds like flavonoids.Different column chemistries provide alternative separation mechanisms that can resolve co-eluting peaks.
Insufficient Column Efficiency Use a longer column or a column with smaller particles (e.g., sub-2 µm for UHPLC). Ensure the flow rate is optimal for the column dimensions.Higher efficiency columns produce narrower peaks, which are easier to resolve from each other.
Temperature Effects Optimize the column temperature. A higher temperature (e.g., 30-40°C) can improve efficiency and may change selectivity.Temperature affects mobile phase viscosity and mass transfer, which can impact both peak shape and the relative retention of compounds.

Experimental Protocols

Representative HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.

  • Instrumentation: HPLC or UHPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 40% B

    • 25-30 min: 40% to 90% B

    • 30-35 min: 90% B (column wash)

    • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90% A, 10% B) and filter through a 0.45 µm syringe filter.

Mandatory Visualizations

Troubleshooting Workflow for Poor this compound Peak Shape

TroubleshootingWorkflow start Poor this compound Peak Shape tailing Peak Tailing? start->tailing fronting Peak Fronting? tailing->fronting No cause_tailing Potential Causes: - Inappropriate pH - Silanol Interactions - Column Overload tailing->cause_tailing Yes cause_fronting Potential Causes: - Sample Overload - Strong Injection Solvent - Column Void fronting->cause_fronting Yes good_peak Good Peak Shape fronting->good_peak No solution_tailing Solutions: - Adjust pH to 3-4 - Use End-capped Column - Add TEA - Reduce Sample Load cause_tailing->solution_tailing solution_tailing->good_peak solution_fronting Solutions: - Dilute Sample - Use Weaker Solvent - Replace Column cause_fronting->solution_fronting solution_fronting->good_peak

Caption: A flowchart guiding the troubleshooting process for common HPLC peak shape problems.

Effect of Mobile Phase pH on this compound Ionization and Retention

pH_Effect cluster_low_ph Low pH (e.g., 3.0) cluster_high_ph High pH (e.g., > 8.0) low_ph_state This compound (Neutral) -OH groups protonated low_ph_retention Longer Retention Good Peak Shape low_ph_state->low_ph_retention Leads to high_ph_state This compound (Anionic) -O⁻ groups deprotonated high_ph_retention Shorter Retention Potential Peak Tailing high_ph_state->high_ph_retention Leads to mobile_phase Mobile Phase pH cluster_low_ph cluster_low_ph mobile_phase->cluster_low_ph Decreasing pH cluster_high_ph cluster_high_ph mobile_phase->cluster_high_ph Increasing pH

Caption: The relationship between mobile phase pH, the ionization state of this compound, and its chromatographic behavior.

References

Technical Support Center: LC-MS/MS Quantification of Sophorabioside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS quantification of sophorabioside. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the LC-MS/MS analysis of this compound, with a focus on identifying and mitigating matrix effects.

Issue 1: Weak or Inconsistent Signal for this compound

Possible Cause: Ion suppression due to co-eluting matrix components.[1][2] Biological matrices like plasma contain numerous endogenous substances (e.g., phospholipids, salts, proteins) that can interfere with the ionization of this compound in the MS source, leading to a reduced and variable signal.[1][2]

Recommended Actions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1]

    • Solid-Phase Extraction (SPE): This technique is highly effective at cleaning up complex samples by selectively isolating the analyte of interest while washing away matrix components.[1][3]

    • Protein Precipitation (PPT): A simpler and faster method, where a solvent like methanol is used to precipitate proteins from the sample.[4][5] For this compound analysis in plasma, protein precipitation with methanol has been shown to yield high recovery.[4]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[6][7] However, ensure that the final concentration of this compound remains above the lower limit of quantification (LLOQ).[7][8]

  • Chromatographic Separation Improvement:

    • Adjust the gradient elution profile of your mobile phase to better separate this compound from matrix interferences.[1]

    • Consider using a different stationary phase or a column with higher resolving power.

  • Employ an Internal Standard (IS):

    • The use of a suitable internal standard, especially a stable isotope-labeled (SIL) version of this compound, is the most recognized technique to correct for matrix effects.[6] The IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable quantification based on the analyte-to-IS peak area ratio.[1] In a validated method for this compound, kaempferol-3-O-β-D-rutinoside was successfully used as an internal standard.[4][5]

Issue 2: Poor Reproducibility and Accuracy in Quantitative Results

Possible Cause: Variable matrix effects between different samples or calibration standards not adequately matching the study samples.

Recommended Actions:

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your unknown samples (e.g., blank plasma for plasma samples).[9] This ensures that the standards and samples experience similar matrix effects.

  • Quantitative Assessment of Matrix Effect: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.[6][9][10]

    • This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract.[6][9]

    • The matrix effect can be calculated as follows: Matrix Effect (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solution) x 100

    • A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[6]

  • Standard Addition Method: This method can be used to correct for matrix effects, especially when a blank matrix is unavailable.[6][11][12] It involves adding known amounts of a this compound standard to aliquots of the unknown sample and extrapolating to determine the original concentration.[11] While effective, this method is more time-consuming as it requires multiple analyses for each sample.[7][9]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses.[6][13]

Q2: Why is my this compound analysis susceptible to matrix effects?

A2: When analyzing this compound in biological matrices such as plasma, urine, or tissue homogenates, other endogenous substances like salts, proteins, and phospholipids can be co-extracted with your analyte.[2] During the electrospray ionization (ESI) process, these co-eluting matrix components compete with this compound for access to the droplet surface for ionization, often leading to a suppressed signal.[1] Phospholipids are particularly notorious for causing ion suppression in bioanalysis.

Q3: How can I qualitatively and quantitatively assess matrix effects?

A3:

  • Qualitative Assessment: The post-column infusion method can be used to identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7][9] This involves infusing a constant flow of this compound into the mass spectrometer while injecting a blank, extracted matrix sample. Any dip or rise in the baseline signal indicates the presence of matrix effects.[9]

  • Quantitative Assessment: The post-extraction addition method is the standard for quantifying matrix effects.[10] As described in the troubleshooting section, this involves comparing the analyte response in a neat solution versus a post-extracted matrix spike.[6][9]

Q4: What is an acceptable range for matrix effect and recovery in this compound quantification?

A4: In a validated UPLC-MS/MS method for this compound in rat plasma, the matrix effect was found to be in the range of 98.30–100.74%, indicating negligible impact from the plasma matrix. The recovery of this compound was consistently high, in the range of 90.92–93.74%.[4] These values can serve as a benchmark for your own experiments.

Quantitative Data Summary

The following table summarizes the matrix effect and recovery data from a validated UPLC-MS/MS method for the quantification of this compound in rat plasma.[4]

AnalyteConcentration (ng/mL)Mean Recovery (%) (± SD)RSD (%)Mean Matrix Effect (%) (± SD)RSD (%)
This compound1893.74 ± 4.214.4998.30 ± 3.583.64
24090.92 ± 5.175.69100.74 ± 4.124.09
96092.88 ± 3.894.1999.56 ± 2.972.98

Experimental Protocols

Sample Preparation using Protein Precipitation

This protocol is based on a validated method for this compound quantification in rat plasma.[4][5]

  • Thaw frozen plasma samples to room temperature.

  • To a 50 µL aliquot of the plasma sample, add 500 µL of the internal standard (IS) working solution (e.g., kaempferol-3-O-β-D-rutinoside in methanol).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the mixture at 15,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject an aliquot (e.g., 2 µL) into the LC-MS/MS system.

Protocol for Post-Extraction Addition to Quantify Matrix Effect
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and the IS into the reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract blank biological matrix using your sample preparation protocol (e.g., protein precipitation). Spike this compound and the IS into the final, extracted supernatant at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound and the IS into the blank biological matrix before the extraction process.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = [ (Mean Peak Area of Set B) / (Mean Peak Area of Set A) ] x 100

    • Recovery (%) = [ (Mean Peak Area of Set C) / (Mean Peak Area of Set B) ] x 100

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add IS in Methanol plasma->add_is 50 µL vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (15,000 rpm) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Workflow for this compound Quantification.

Matrix_Effect_Assessment cluster_sets Sample Sets for ME Calculation cluster_analysis Analysis & Calculation set_a Set A: Analyte in Neat Solution analyze Analyze by LC-MS/MS set_a->analyze set_b Set B: Analyte in Post-Extracted Blank Matrix set_b->analyze peak_a Get Peak Area A analyze->peak_a peak_b Get Peak Area B analyze->peak_b calculate Calculate ME (%) = (B/A) * 100 peak_a->calculate peak_b->calculate

References

Improving the efficiency of Sophorabioside biotransformation to Sophoricoside

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sophorabioside Biotransformation

Welcome to the technical support center for the biotransformation of this compound to sophoricoside. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most effective enzyme for converting this compound to sophoricoside?

A1: The enzyme α-L-rhamnosidase from Chloroflexus aurantiacus has been shown to be highly effective and selective for this biotransformation.[1][2][3] This enzyme specifically hydrolyzes the rhamnose group from this compound to yield sophoricoside.

Q2: What are the optimal reaction conditions for this biotransformation?

A2: Optimal conversion efficiency is achieved under specific pH, temperature, and solvent conditions. The maximal enzymatic activity for α-L-rhamnosidase in this reaction has been observed at a pH of 6.0 and a temperature of 55°C .[1][2][3]

Q3: Can organic solvents be used to improve the reaction?

A3: Yes, the presence of certain organic solvents can enhance enzymatic activity. Methanol, at a concentration of 2.5% (v/v) , has been demonstrated to be a suitable solvent that enhances the production of sophoricoside from Sophora japonica extracts.[1][2][3]

Q4: Is there an optimal enzyme concentration for the reaction?

A4: Yes, the optimal enzyme concentration depends on the substrate source and concentration. For instance, in one study using Sophora japonica fruit extracts (SJFE) and small branch extracts (SJSBE), the optimal concentrations of α-L-rhamnosidase were found to be 4.64 U/ml and 11.136 U/ml , respectively.[1] It is important to note that increasing the enzyme concentration beyond the optimum may lead to a decrease in the production rate.[1]

Q5: What is the primary biochemical reaction occurring during the biotransformation?

A5: The biotransformation is an enzymatic hydrolysis reaction. This compound (genistein-4'-O-β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranoside) is converted into sophoricoside (genistein-4'-O-glucoside) by the enzymatic removal of the terminal rhamnose sugar moiety.

sub This compound enz α-L-Rhamnosidase sub->enz prod Sophoricoside rham Rhamnose enz->prod enz->rham start Low Sophoricoside Yield q_ph Is pH at 6.0? start->q_ph q_temp Is Temperature at 55°C? q_ph->q_temp Yes sol_ph Adjust buffer to pH 6.0 q_ph->sol_ph No q_enz Is Enzyme Conc. Optimal? q_temp->q_enz Yes sol_temp Set incubator to 55°C q_temp->sol_temp No q_sol Is 2.5% Methanol Present? q_enz->q_sol Yes sol_enz Titrate enzyme concentration q_enz->sol_enz No sol_sol Add 2.5% (v/v) Methanol q_sol->sol_sol No end_node Yield Improved q_sol->end_node Yes sol_ph->q_temp sol_temp->q_enz sol_enz->q_sol sol_sol->end_node sub 1. Prepare Substrate (10% S. japonica extract in pH 6.0 buffer) mix 2. Assemble Reaction (Add 2.5% Methanol, pre-heat to 55°C) sub->mix enz 3. Add Enzyme (e.g., 4.64 U/ml α-L-Rhamnosidase) mix->enz inc 4. Incubate (55°C for 1.5 hours with agitation) enz->inc term 5. Terminate Reaction (Boil for 10 minutes) inc->term prep 6. Prepare for Analysis (Centrifuge and filter supernatant) term->prep hplc 7. Analyze by HPLC (C18 column, UV detection at 260 nm) prep->hplc

References

Handling Sophorabioside instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sophorabioside, with a focus on addressing its instability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound is a flavonoid-glycoside isolated from Sophora japonica. Like many flavonoid glycosides, its stability in aqueous solutions can be compromised by factors such as pH, temperature, and light, leading to degradation. This instability can affect the accuracy and reproducibility of experimental results.

Q2: What are the primary factors that influence the degradation of this compound in aqueous solutions?

A2: While specific degradation kinetics for this compound are not extensively documented, based on the behavior of similar flavonoids like Astilbin, the primary factors influencing its degradation are expected to be:

  • pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Solvent: this compound is more stable in organic solvents like DMSO and ethanol-water mixtures compared to pure aqueous solutions.

  • Light: Exposure to light can induce photodegradation.

  • Presence of Metal Ions: Certain metal ions can catalyze degradation.

Q3: How should I prepare and store this compound stock solutions?

A3: For maximum stability, this compound stock solutions should be prepared in a high-quality organic solvent and stored under specific conditions.

Table 1: Recommended Storage Conditions for this compound Stock Solutions [1]

SolventStorage TemperatureDurationLight Conditions
DMSO-80°CUp to 6 monthsProtect from light
DMSO-20°CUp to 1 monthProtect from light

Note: It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: Can I prepare a stable aqueous solution of this compound for my experiments?

A4: Preparing a long-term stable aqueous solution of this compound is challenging. For experiments requiring an aqueous environment, it is best to prepare the solution fresh from a stock solution (e.g., in DMSO) just before use. Minimize the time the compound is in the aqueous buffer.

Q5: What are the expected degradation products of this compound in an aqueous solution?

A5: While specific studies on the non-enzymatic degradation products of this compound are limited, degradation of flavonoid glycosides in aqueous solutions can occur through hydrolysis of the glycosidic bond. This would likely yield its aglycone, genistein, and the disaccharide. Isomerization may also occur under certain pH and temperature conditions.

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.

  • Possible Cause: Degradation of this compound in the aqueous culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare the this compound working solution in your cell culture medium immediately before adding it to the cells. Do not store this compound in aqueous media for extended periods.

    • Minimize Light Exposure: Protect your plates and solutions from direct light during incubation and handling.

    • Check pH of Medium: Ensure the pH of your culture medium is stable and within the optimal range for your cells. Be aware that alkaline pH may accelerate degradation.

    • Use a Control: Include a positive control with a more stable compound to ensure the assay itself is working correctly.

    • Analytical Verification: If possible, use HPLC to quantify the concentration of this compound in your stock and working solutions over the time course of your experiment to assess its stability under your specific conditions.

Problem 2: Variability in analytical quantification (e.g., HPLC).

  • Possible Cause: Degradation of this compound during sample preparation or analysis.

  • Troubleshooting Steps:

    • Control Temperature: Keep samples and solutions on ice or at a controlled low temperature during preparation.

    • Solvent Choice: Use a high-purity organic solvent (e.g., DMSO, methanol) to prepare initial stock solutions. For HPLC analysis, ensure the mobile phase is compatible with maintaining this compound stability.

    • pH of Buffers: If using aqueous buffers in your sample preparation, opt for a slightly acidic pH if compatible with your analytical method.

    • Fresh Standards: Prepare fresh calibration standards for each analytical run from a frozen stock solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh the required amount of this compound powder in a fume hood.

  • Dissolving: Add high-purity, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex and/or sonicate the solution gently to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into small, single-use, light-protected vials.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Quantification of this compound by HPLC-DAD

This is a general protocol and may need optimization for your specific instrument and column.

  • Instrumentation: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the absorbance maximum of this compound (around 262 nm).

  • Sample Preparation: Dilute the this compound stock solution in the initial mobile phase composition.

  • Standard Curve: Prepare a series of dilutions from the stock solution to create a standard curve for quantification.

Visualizations

Logical Workflow for Handling this compound

G start Start: this compound Powder stock_prep Prepare Stock Solution (DMSO) start->stock_prep storage Store Stock Solution (-80°C or -20°C, protected from light) stock_prep->storage working_prep Prepare Fresh Aqueous Working Solution storage->working_prep improper_storage Improper Storage (Room Temp, Light Exposure) storage->improper_storage experiment Immediate Use in Experiment working_prep->experiment prolonged_aqueous Prolonged Time in Aqueous Solution working_prep->prolonged_aqueous degradation Degradation improper_storage->degradation prolonged_aqueous->degradation G cluster_0 Cellular Response This compound This compound enzyme α-L-rhamnosidase (pH 6.0, 55°C) This compound->enzyme Enzymatic Hydrolysis sophoricoside Sophoricoside enzyme->sophoricoside ikb_nfkb IκB-NF-κB (Inactive Complex) sophoricoside->ikb_nfkb Inhibits IκB Degradation inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) inflammatory_stimuli->ikb_nfkb Activates IKK nfkb NF-κB (Active) ikb_nfkb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Inflammatory Gene Transcription nucleus->inflammatory_genes

References

Validation & Comparative

A Comparative Analysis of Sophorabioside and Sophoricoside Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth look at the anti-inflammatory, antioxidant, and anti-cancer properties of two closely related isoflavone glycosides derived from Sophora japonica.

Sophorabioside and sophoricoside, two isoflavone glycosides predominantly found in the medicinal plant Sophora japonica, are attracting significant interest within the scientific community for their potential therapeutic applications. While structurally similar, emerging research suggests potential differences in their bioactivity. This guide provides a comparative analysis of their anti-inflammatory, antioxidant, and anti-cancer properties, supported by available experimental data, to aid researchers and drug development professionals in their investigations.

At a Glance: Key Bioactivities and Comparative Data

While extensive quantitative data for a direct comparison is more readily available for sophoricoside, this section summarizes the known bioactivities and presents the available quantitative metrics.

BioactivityThis compoundSophoricoside
Anti-inflammatory Activity Limited quantitative data available.Potent inhibitor of COX-2 (IC50: 4.4 µM) and IL-6 (IC50: 6.1 µM).[1] Modulates NF-κB and NLRP3 signaling pathways.
Antioxidant Activity Possesses antioxidant properties, but specific quantitative data (e.g., IC50 from DPPH assay) is not readily available in the reviewed literature.Exhibits antioxidant activity.[2]
Anti-cancer Activity Limited quantitative data available.Demonstrates anti-cancer effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[3]

In-Depth Analysis of Bioactivities

Anti-inflammatory Properties

Sophoricoside has demonstrated significant anti-inflammatory effects through multiple mechanisms. It is a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, with a reported half-maximal inhibitory concentration (IC50) of 4.4 µM.[1] Furthermore, it inhibits the bioactivity of interleukin-6 (IL-6), a pro-inflammatory cytokine, with an IC50 value of 6.1 µM.[1]

Mechanistic studies have revealed that sophoricoside exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[2] By inhibiting NF-κB, sophoricoside can suppress the expression of various pro-inflammatory genes. Additionally, recent studies indicate that sophoricoside can downregulate the NLRP3 inflammasome signaling pathway, further contributing to its anti-inflammatory profile.

For This compound , while it is suggested to possess anti-inflammatory properties, specific quantitative data from comparable in vitro assays are not as widely reported in the available literature. Its structural similarity to sophoricoside suggests it may act on similar targets, but this requires further experimental validation.

Antioxidant Capacity

Both this compound and sophoricoside are recognized for their antioxidant potential, a common feature among flavonoid compounds.[2] Antioxidants play a crucial role in neutralizing harmful free radicals, thereby protecting cells from oxidative stress, which is implicated in various chronic diseases. However, a direct comparison of their antioxidant efficacy is challenging due to the limited availability of quantitative data, such as IC50 values from standardized antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, for this compound.

Anti-Cancer Effects

Sophoricoside has been shown to possess anti-cancer properties, which are closely linked to its anti-inflammatory and immunomodulatory activities.[3] It can inhibit the production of several pro-inflammatory cytokines that are known to play a role in tumor progression, including tumor necrosis factor-alpha (TNF-α), IL-6, and IL-8, with inhibition rates of approximately 31.42%, 34.24%, and 43.43% respectively at a concentration of 50 µM.[3]

Information regarding the specific anti-cancer activities of This compound , including its effects on cancer cell viability and the underlying mechanisms, is currently limited in the scientific literature.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

sophoricoside_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Cellular Signaling cluster_inhibition Inhibition by Sophoricoside Inflammatory_Stimulus Inflammatory_Stimulus TLR4 TLR4 Inflammatory_Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to COX2_gene COX-2 Gene Nucleus->COX2_gene Induces Transcription IL6_gene IL-6 Gene Nucleus->IL6_gene Induces Transcription COX2_enzyme COX-2 Enzyme COX2_gene->COX2_enzyme Translates to IL6_protein IL-6 Protein IL6_gene->IL6_protein Translates to Sophoricoside Sophoricoside Sophoricoside->NFkB Inhibits Activation Sophoricoside->COX2_enzyme Inhibits Activity Sophoricoside->IL6_protein Inhibits Bioactivity experimental_workflow cluster_prep Preparation cluster_assay Bioactivity Assays cluster_analysis Data Analysis Compound This compound or Sophoricoside Solution Anti_Inflammatory Anti-inflammatory Assay (e.g., COX-2 Inhibition, Cytokine Quantification) Compound->Anti_Inflammatory Antioxidant Antioxidant Assay (e.g., DPPH Radical Scavenging) Compound->Antioxidant Anti_Cancer Anti-cancer Assay (e.g., MTT Cell Viability) Compound->Anti_Cancer Cells Cell Culture (e.g., Macrophages, Cancer Cells) Cells->Anti_Inflammatory Cells->Anti_Cancer Data_Collection Data Collection (e.g., Absorbance, Fluorescence) Anti_Inflammatory->Data_Collection Antioxidant->Data_Collection Anti_Cancer->Data_Collection IC50_Calculation IC50 Value Calculation Data_Collection->IC50_Calculation Comparison Comparative Analysis IC50_Calculation->Comparison

References

A Comparative Guide to Analytical Methods for Sophorabioside Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of Sophorabioside, a naturally occurring isoflavone with various pharmacological activities. The selection of an appropriate analytical method is critical for accurate pharmacokinetic studies, quality control of herbal medicines, and drug development processes. This document compares two prominent chromatographic techniques: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters of a validated UPLC-MS/MS method and a validated HPLC-DAD method for this compound quantification.

Performance ParameterUPLC-MS/MS MethodHPLC-DAD Method
Linearity Range 6 - 1,200 ng/mL (r² > 0.995)[1][2]Specific range not available in abstract; method validated for linearity[1]
Lower Limit of Quantification (LLOQ) 6 ng/mL[1][2]Specific value not available in abstract; method validated for LOQ[1]
Accuracy Within acceptable limits (specific values not detailed in abstract)[1][2]Method validated for accuracy[1]
Precision (Intra- and Inter-day) Within acceptable limits (specific values not detailed in abstract)[1][2]Method validated for precision[1]
Mean Recovery > 90%[1][2]Data not available
Matrix Rat Plasma[1][2]Sophora japonica and Sophora flavescens extracts[1]
Internal Standard Kaempferol-3-O-β-D-rutinoside[1][2]Not specified
Total Run Time 2.3 minutes[1]Not specified

Experimental Protocols

UPLC-MS/MS Method for this compound in Rat Plasma

This method is highly sensitive and selective, making it suitable for pharmacokinetic studies in biological matrices.[1][2]

a) Sample Preparation:

  • Thaw plasma samples to room temperature.

  • To 0.1 mL of plasma sample, add 1.0 mL of methanol for protein precipitation.[2]

  • Vortex the mixture for 1 minute.

  • Centrifuge the mixture at 15,000 rpm for 10 minutes.

  • Inject a 2 µL aliquot of the supernatant into the UPLC-MS/MS system.

b) Chromatographic Conditions:

  • System: Ultra-Performance Liquid Chromatography system.

  • Column: C18 analytical column.[2]

  • Mobile Phase: A gradient elution of methanol and water containing 0.1% formic acid.[2]

  • Flow Rate: 0.3 mL/min.[2]

c) Mass Spectrometry Conditions:

  • System: Triple quadrupole tandem mass spectrometer.[2]

  • Ionization Mode: Negative electrospray ionization (ESI-).[2]

  • Detection Mode: Multiple reaction monitoring (MRM).[2]

  • MRM Transitions:

    • This compound: m/z 577.15 → 269.45[1][2]

    • Internal Standard (Kaempferol-3-O-β-D-rutinoside): m/z 593.15 → 285.84[1][2]

HPLC-DAD Method for this compound in Sophora Species

This method allows for the simultaneous determination of this compound and other flavonoid glycosides in plant extracts.[1]

a) Sample Preparation:

  • Detailed sample preparation protocol for Sophora japonica and Sophora flavescens was not available in the provided search results. A general procedure would involve extraction of the plant material with a suitable solvent (e.g., methanol or ethanol), followed by filtration before injection.

b) Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography with a Diode-Array Detector.

  • Column: Specific column details were not available. A C18 column is commonly used for flavonoid analysis.

  • Mobile Phase: Specific gradient and solvent composition were not detailed. Typically, a mixture of acetonitrile and water with an acid modifier (e.g., formic acid or acetic acid) is used.

  • Detection: Diode-Array Detector, wavelength not specified.

Mandatory Visualizations

Diagram 1: General Workflow for Analytical Method Validation

Analytical Method Validation Workflow Define Define Analytical Method's Purpose Develop Develop Analytical Procedure Define->Develop Validate Validate the Method Develop->Validate Linearity Linearity & Range Validate->Linearity Accuracy Accuracy Validate->Accuracy Precision Precision (Repeatability & Intermediate) Validate->Precision Specificity Specificity/ Selectivity Validate->Specificity LOD_LOQ LOD & LOQ Validate->LOD_LOQ Robustness Robustness Validate->Robustness Document Document Validation Report Linearity->Document Accuracy->Document Precision->Document Specificity->Document LOD_LOQ->Document Robustness->Document Implement Implement for Routine Use Document->Implement

Caption: General workflow for the validation of an analytical method.

Diagram 2: Experimental Workflow for UPLC-MS/MS Quantification of this compound

UPLC_MSMS_Workflow Sample Rat Plasma Sample (0.1 mL) Precipitation Add Methanol (1.0 mL) (Protein Precipitation) Sample->Precipitation Vortex Vortex (1 min) Precipitation->Vortex Centrifuge Centrifuge (15,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject 2 µL into UPLC-MS/MS System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometry Detection (ESI-, MRM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for this compound quantification by UPLC-MS/MS.

References

Sophorabioside vs. Genistein: A Comparative Analysis of Anti-Osteoporotic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, presents a significant global health challenge. The quest for effective therapeutic agents has led to the investigation of various natural compounds, among which phytoestrogens derived from sources like Sophora japonica have shown considerable promise. This guide provides a detailed, objective comparison of the anti-osteoporotic effects of two such isoflavones: sophorabioside and its aglycone form, genistein. While direct comparative studies on this compound are limited, this analysis leverages available data on the closely related compound sophoricoside as a surrogate to provide a comprehensive overview for research and development purposes.

Executive Summary

Both genistein and sophoricoside (as a proxy for this compound) exhibit significant anti-osteoporotic properties by modulating bone remodeling processes. Genistein, the more extensively studied of the two, has demonstrated efficacy in both preclinical and clinical settings, showing positive effects on bone mineral density (BMD) and bone turnover markers.[1][2][3][4][5][6][7] Sophoricoside has also shown promising osteo-protective effects in animal models, suggesting its potential as a therapeutic agent.[8][9] The primary mechanism for both compounds involves influencing osteoblast and osteoclast activity, largely attributed to their estrogen-like activities and interaction with key signaling pathways.

Quantitative Data Comparison

The following tables summarize the quantitative data from preclinical and clinical studies on the anti-osteoporotic effects of genistein and sophoricoside.

Table 1: Preclinical In Vivo Efficacy in Ovariectomized (OVX) Rat Models

ParameterGenisteinSophoricosideControl (OVX)Reference
Dosage 4.5, 9, 10, 18 mg/kg/day15, 30 mg/kg/dayVehicle[2][8][9][10]
Duration 4 - 12 weeks45 days4 - 12 weeks[2][8][9][10]
Femoral Neck BMD ↑ (significant at 9 mg/kg)Data not available[10]
Bone Calcium Content ↑ (significant at 9 & 18 mg/kg)Data not available[10]
Bone Phosphorus Content ↑ (significant at 9 & 18 mg/kg)Data not available[10]
Mechanical Bone Hardness Data not availableRestored to normal at 30 mg/kg[9]
Serum Alkaline Phosphatase (ALP) ↑ (significant at 10 mg/kg)↑ (to normal at 15 mg/kg, >normal at 30 mg/kg)[2][9]
Serum Osteocalcin (OC) ↑ (significant at 30 mg/kg)[2][9]
Serum Acid Phosphatase (ACP) Data not available↓ (to normal at 15 mg/kg, further ↓ at 30 mg/kg)[9]
Trabecular Bone Microarchitecture ImprovedThicker trabeculae, more osteoidDeteriorated[8][9]

Note: Sophoricoside data is used as a proxy for this compound.

Table 2: Clinical Efficacy of Genistein in Postmenopausal Women

ParameterGenistein (54 mg/day + Ca + Vit D3)Placebo (Ca + Vit D3)DurationReference
Femoral Neck BMD ↑ (from 0.62 to 0.70 g/cm²)↓ (from 0.61 to 0.57 g/cm²)24 months[1][7]
Lumbar Spine BMD ↑ (from 0.82 to 0.88 g/cm²)No significant change24 months[1]
Bone-Specific Alkaline Phosphatase (B-ALP) No significant change24 months[5]
Urinary Pyridinoline (PYD) & Deoxypyridinoline (DPD) No significant change24 months[5]

Mechanisms of Action & Signaling Pathways

Both genistein and sophoricoside exert their anti-osteoporotic effects by modulating the balance between bone formation by osteoblasts and bone resorption by osteoclasts.

Genistein

Genistein's multifaceted mechanism of action involves:

  • Estrogen Receptor (ER) Modulation: Due to its structural similarity to estrogen, genistein can bind to estrogen receptors (ERα and ERβ), mimicking the bone-protective effects of endogenous estrogen.[2]

  • Stimulation of Osteoblasts: Genistein promotes the proliferation and differentiation of osteoblasts, the cells responsible for bone formation.[2] This is partly achieved through the upregulation of key osteogenic transcription factors like RUNX2.

  • Inhibition of Osteoclasts: It inhibits the formation and activity of osteoclasts, which are responsible for bone resorption.[2] This is mediated through the RANKL/OPG signaling pathway, where genistein can decrease the expression of RANKL and increase the expression of OPG, a decoy receptor for RANKL.[2]

  • Modulation of Signaling Pathways: Genistein has been shown to influence several signaling pathways involved in bone metabolism, including MAPK, NF-κB, and NRF2/HO-1.[2]

Sophoricoside (as a proxy for this compound)

Sophoricoside, a glycoside of genistein, is believed to be hydrolyzed to genistein in the body to exert its effects. Its mechanism is therefore likely to be similar to that of genistein. Studies on sophoricoside have shown that it:

  • Promotes Osteoblast Activity: Sophoricoside has been shown to stimulate the proliferation, differentiation, and mineralization of osteoblasts.[11]

  • Inhibits Bone Resorption: It decreases the levels of bone resorption markers like acid phosphatase.[9]

  • Estrogenic Activity: Sophoricoside exhibits estrogenic activity, which is a key contributor to its anti-osteoporotic effects.[8]

Below are diagrams illustrating the key signaling pathways involved.

genistein_pathway cluster_osteoclast Osteoclast cluster_osteoblast Osteoblast Genistein_OC Genistein RANKL RANKL Genistein_OC->RANKL Inhibits RANK RANK RANKL->RANK NFkB NF-κB Pathway RANK->NFkB MAPK MAPK Pathway RANK->MAPK Osteoclast_diff Osteoclast Differentiation & Activity NFkB->Osteoclast_diff MAPK->Osteoclast_diff Genistein_OB Genistein ER Estrogen Receptor Genistein_OB->ER RUNX2 RUNX2 ER->RUNX2 OPG OPG ER->OPG Stimulates Osteoblast_diff Osteoblast Differentiation & Bone Formation RUNX2->Osteoblast_diff OPG->RANKL Inhibits

Caption: Genistein Signaling Pathway in Bone Remodeling.

sophoricoside_pathway cluster_bone_cells Bone Cells Sophoricoside Sophoricoside Hydrolysis Hydrolysis (in vivo) Sophoricoside->Hydrolysis Genistein Genistein Hydrolysis->Genistein Osteoblast Osteoblast Stimulation Genistein->Osteoblast Osteoclast Osteoclast Inhibition Genistein->Osteoclast Bone_Remodeling Anti-osteoporotic Effect Osteoblast->Bone_Remodeling Osteoclast->Bone_Remodeling

Caption: Proposed Mechanism of Sophoricoside.

Experimental Protocols

A key experimental model used to evaluate anti-osteoporotic agents is the ovariectomized (OVX) rat model, which simulates postmenopausal osteoporosis.

Ovariectomized (OVX) Rat Model for Osteoporosis

Objective: To induce an osteoporotic state in female rats by surgical removal of the ovaries, leading to estrogen deficiency and subsequent bone loss.[12][13][14]

Animals: Adult female Sprague-Dawley or Wistar rats (typically 3-6 months old) are commonly used.[12][13][14][15]

Procedure:

  • Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).[15]

  • Surgical Preparation: The surgical area (dorsal or ventral aspect) is shaved and disinfected.

  • Incision: A small incision is made through the skin and abdominal muscle to access the peritoneal cavity.

  • Ovariectomy: The ovaries are located, ligated at the ovarian blood vessels and the fallopian tubes, and then excised.

  • Closure: The muscle and skin layers are sutured.

  • Sham Operation: A control group undergoes a sham surgery where the ovaries are located but not removed.

  • Post-operative Care: Animals are monitored for recovery and receive appropriate analgesics.

  • Induction Period: A period of several weeks (typically 4-12 weeks) is allowed for the development of osteoporosis.[2][15]

  • Treatment: Following the induction period, animals are treated with the test compounds (e.g., this compound or genistein) or vehicle for a specified duration.

  • Outcome Measures: At the end of the study, various parameters are assessed, including:

    • Bone Mineral Density (BMD) using dual-energy X-ray absorptiometry (DXA).

    • Biomechanical strength of bones (e.g., femur, tibia).

    • Bone turnover markers in serum (e.g., ALP, osteocalcin, TRAP).

    • Histomorphometric analysis of bone microarchitecture.

ovx_workflow start Female Rats ovx Ovariectomy (OVX) or Sham Operation start->ovx induction Osteoporosis Induction (4-12 weeks) ovx->induction treatment Treatment with Compound or Vehicle induction->treatment analysis Analysis of Bone Parameters (BMD, Biomechanics, Markers) treatment->analysis end Evaluation of Anti-osteoporotic Effect analysis->end

Caption: Experimental Workflow for the OVX Rat Model.

Conclusion

Genistein stands out as a well-researched isoflavone with demonstrated anti-osteoporotic efficacy in both preclinical models and clinical trials involving postmenopausal women. Its mechanisms of action are well-characterized, involving the modulation of key signaling pathways that favor bone formation over resorption.

While direct evidence for this compound is currently lacking, the promising results from studies on the closely related compound sophoricoside suggest that it also holds significant potential as an anti-osteoporotic agent. As sophoricoside is a glycoside of genistein, it is plausible that this compound, another glycoside, acts as a prodrug that is converted to genistein to exert its therapeutic effects.

For drug development professionals, genistein represents a more immediate candidate for further investigation and formulation due to the wealth of existing data. However, this compound and sophoricoside warrant further research to fully elucidate their pharmacokinetic profiles and anti-osteoporotic potential, as they may offer advantages in terms of bioavailability or other pharmacological properties. Future head-to-head comparative studies are essential to definitively determine the relative efficacy of these compounds.

References

A Comparative Analysis of the Anti-Inflammatory Activities of Sophorabioside and Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Sophorabioside against other well-known flavonoids, namely Kaempferol and Quercetin. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of the underlying molecular pathways.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of this compound, Kaempferol, and Quercetin against key inflammatory mediators. Direct comparative studies are limited; therefore, data has been compiled from various sources.

FlavonoidTargetIC50 (µM)Cell LineComments
This compound (Sophoricoside) Interleukin-6 (IL-6)6.1[1]-Inhibits IL-6 bioactivity.[1]
Cyclooxygenase-2 (COX-2)4.4[1]-Selective inhibitor of COX-2 activity.[1]
Kaempferol Interleukin-6 (IL-6)Data not availableTHP-1 macrophagesAttenuates IL-6 induced COX-2 expression.[2]
Cyclooxygenase-2 (COX-2)~10-40 (effective concentration)JB6 P+ cellsInhibits UVB-induced COX-2 protein expression.[3]
Quercetin Interleukin-6 (IL-6)~40 (effective concentration)NeutrophilsAbrogates LPS-induced IL-6 secretion.[4]
Cyclooxygenase-2 (COX-2)Data not availableHepG2 cellsReduces COX-2 levels.[5]

Note: The lack of standardized experimental conditions across different studies makes direct comparison of IC50 values challenging. The provided data should be interpreted with this in mind.

Mechanisms of Anti-Inflammatory Action

This compound, Kaempferol, and Quercetin exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This compound (Sophoricoside)

This compound has been shown to inhibit the NF-κB signaling pathway in B cells by preventing the phosphorylation and degradation of IκBα/β, which in turn blocks the nuclear translocation of the p65 subunit[6]. However, it does not appear to affect the phosphorylation of ERK, p38, and JNK MAPKs[6]. Its selective inhibition of COX-2 and IL-6 further contributes to its anti-inflammatory profile[1].

Kaempferol

Kaempferol demonstrates a broader mechanism of action, inhibiting both the NF-κB and MAPK signaling pathways[7][8][9]. It suppresses the nuclear translocation and expression of NF-κB and inhibits the phosphorylation of p38, ERK, and JNK in LPS-stimulated macrophages[7]. By targeting these pathways, kaempferol effectively reduces the expression of pro-inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2[10].

Quercetin

Similar to Kaempferol, Quercetin also inhibits both the NF-κB and MAPK pathways[11][12]. It has been observed to reduce the activation of phosphorylated ERK and p38 MAP kinases[11]. Furthermore, Quercetin inhibits NF-κB activation by stabilizing the NF-κB/IκB complex, thereby preventing its degradation and subsequent downstream inflammatory gene expression[11].

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the points of intervention for each flavonoid within the inflammatory signaling cascades.

Sophorabioside_Pathway cluster_NFkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα/β IKK->IkB phosphorylates NFkB NF-κB (p65) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (IL-6, COX-2) NFkB_nucleus->Inflammatory_Genes activates This compound This compound This compound->IKK inhibits This compound->Inflammatory_Genes inhibits Kaempferol_Pathway cluster_NFkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK NFkB_nucleus NF-κB (nucleus) MAPK_pathway->NFkB_nucleus activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Inflammatory_Genes activates Kaempferol Kaempferol Kaempferol->MAPK_pathway inhibits Kaempferol->IKK inhibits Quercetin_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK) TLR4->MAPK_pathway IkB_complex NF-κB/IκB Complex TLR4->IkB_complex activates degradation NFkB_nucleus NF-κB (nucleus) MAPK_pathway->NFkB_nucleus activates IkB_complex->NFkB_nucleus releases NF-κB for translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Inflammatory_Genes activates Quercetin Quercetin Quercetin->MAPK_pathway inhibits Quercetin->IkB_complex stabilizes

References

A Head-to-Head Comparison of Sophorabioside and Rutin Antioxidant Capacity: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of two prominent flavonoids, sophorabioside and rutin. While extensive quantitative data is available for rutin, allowing for a thorough assessment of its antioxidant prowess, a direct quantitative comparison with this compound is currently challenging due to the limited availability of specific experimental data for the isolated compound. This document summarizes the existing evidence for both compounds, outlines key experimental protocols for antioxidant capacity assessment, and visualizes the involved biochemical pathways.

Introduction to this compound and Rutin

This compound is a flavonoid glycoside found in plants of the Sophora genus, notably Sophora japonica. It is structurally characterized by a flavonoid aglycone linked to a disaccharide. While recognized for its presence in traditional medicinal herbs, detailed studies quantifying its intrinsic antioxidant activity are sparse in publicly available literature.

Rutin , also known as quercetin-3-O-rutinoside, is a widely studied flavonoid glycoside found in a variety of fruits, vegetables, and medicinal plants. Its potent antioxidant and anti-inflammatory properties are well-documented, making it a benchmark compound in flavonoid research.

Quantitative Comparison of Antioxidant Capacity

A direct head-to-head comparison of the antioxidant capacity of this compound and rutin is hampered by the lack of specific IC50 values for isolated this compound from standardized antioxidant assays in the reviewed literature. However, extensive data is available for rutin, which is presented below.

Table 1: Antioxidant Capacity of Rutin

AssayTest SystemIC50 / SC50 Value (µM)Reference CompoundReference IC50 / SC50 (µM)
DPPH Radical ScavengingIn vitro60.25 ± 0.09Ascorbic Acid0.60 ± 0.02
ABTS Radical ScavengingIn vitro29.13 ± 0.15 (rutin glycoside)Ascorbic Acid0.60 ± 0.02
ABTS Radical ScavengingIn vitro4.68 ± 1.24 (µg/mL)--

Note: IC50 (Inhibitory Concentration 50) or SC50 (Scavenging Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower value indicates a higher antioxidant activity.

While specific data for this compound is not available, studies on extracts of Sophora flavescens containing flavonoids have shown DPPH radical scavenging activity with IC50 values for different solvent extracts ranging from 0.169 to 1.296 mg/mL. However, these values represent the combined activity of all compounds in the extract and cannot be attributed solely to this compound.

Mechanisms of Antioxidant Action

Both this compound, as a flavonoid glycoside, and rutin exert their antioxidant effects through several mechanisms:

  • Direct Free Radical Scavenging: Flavonoids can donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them.

  • Chelation of Metal Ions: By chelating transition metal ions like iron and copper, flavonoids can prevent them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals.

  • Modulation of Endogenous Antioxidant Enzymes: Flavonoids can upregulate the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

The antioxidant mechanism of rutin is well-characterized and involves these key pathways. Due to its structural similarity as a flavonoid glycoside, this compound is presumed to share these fundamental antioxidant mechanisms.

Signaling Pathways in Antioxidant Activity

The antioxidant effects of flavonoids like rutin are often mediated through the modulation of intracellular signaling pathways. A key pathway involved is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a battery of antioxidant and cytoprotective genes.

G Antioxidant Signaling Pathway of Rutin ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 induces dissociation Rutin Rutin Rutin->Keap1 promotes dissociation Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes activates transcription of AntioxidantEnzymes->ROS neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection

Caption: Rutin's modulation of the Nrf2-ARE signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Workflow:

G DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution in methanol Mix Mix DPPH solution with sample solution DPPH_sol->Mix Sample_sol Prepare sample solutions at various concentrations Sample_sol->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Absorbance Measure absorbance at ~517 nm Incubate->Absorbance Calculation Calculate % inhibition and determine IC50 Absorbance->Calculation

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Steps:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of the test compound (this compound or rutin) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the test compound or standard solution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (approximately 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Workflow:

G ABTS Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_rad Generate ABTS radical cation (ABTS + potassium persulfate) Mix Mix ABTS radical solution with sample solution ABTS_rad->Mix Sample_sol Prepare sample solutions at various concentrations Sample_sol->Mix Incubate Incubate at room temperature Mix->Incubate Absorbance Measure absorbance at ~734 nm Incubate->Absorbance Calculation Calculate % inhibition and determine IC50 Absorbance->Calculation

Caption: Workflow for the ABTS radical cation scavenging assay.

Detailed Steps:

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound or standard solution is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Conclusion

Rutin demonstrates significant antioxidant capacity through various mechanisms, supported by a wealth of experimental data. Its ability to scavenge free radicals directly and modulate endogenous antioxidant systems underscores its potential as a valuable natural antioxidant.

The antioxidant potential of this compound is inferred from its chemical structure as a flavonoid glycoside and its presence in plants with known antioxidant properties. However, a definitive, quantitative comparison with rutin is not possible at this time due to the lack of specific IC50 values for the isolated compound in the scientific literature. Further research is warranted to isolate pure this compound and evaluate its antioxidant capacity using standardized assays to enable a direct and meaningful comparison with other well-characterized flavonoids like rutin. This will be crucial for fully understanding its potential applications in drug development and as a health-promoting agent.

Sophorabioside vs. Sophoricoside: A Comparative Analysis of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available experimental data suggests that sophoricoside holds significantly greater therapeutic promise than its glycosidic precursor, sophorabioside. This guide synthesizes the current scientific evidence, presenting a comparative analysis of their bioactivities, mechanisms of action, and the quantitative data supporting these findings.

This compound and sophoricoside are both isoflavonoid glycosides naturally occurring in Sophora japonica, a plant long used in traditional medicine. Structurally, this compound is a precursor to sophoricoside, which is the more extensively studied of the two compounds. A key finding in the comparative assessment of these molecules is that sophoricoside is considered the more bioavailable and therapeutically potent form[1][2][3]. This is further substantiated by research demonstrating that the enzymatic biotransformation of this compound into sophoricoside enhances its anti-inflammatory properties[1][3].

Comparative Overview of Therapeutic Activities

While research on this compound's specific therapeutic effects is limited, sophoricoside has been investigated for a range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-osteoporotic, antioxidant, and immunomodulatory effects[4].

Anti-Inflammatory Activity
Anti-Platelet Activity

A direct comparison of the anti-platelet effects of several flavonoids and their glycosides revealed a significant difference in the potency of this compound and other related compounds. This compound exhibited only mild inhibitory effects on arachidonic acid (AA) and U46619-induced platelet aggregation, with IC50 values greater than 300.0 µM. This indicates a low potency in this particular therapeutic area.

Quantitative Data Summary

The following tables summarize the available quantitative data for sophoricoside and this compound, highlighting the disparity in the depth of research and observed efficacy.

Table 1: Anti-Inflammatory and Anti-Platelet Activity of Sophoricoside

Therapeutic TargetAssayKey Findings (IC50/Effective Concentration)Reference
Cyclooxygenase-2 (COX-2)Enzyme Inhibition Assay4.4 µM[5]
Interleukin-6 (IL-6)Bioactivity Assay6.1 µM[5]
NLRP3 SignalingIn vitro (M1 macrophages)Reduced protein levels of NLRP3, Caspase-1, and IL-1β[7]
NF-κB SignalingIn vitro (AML12 cells) & In vivo (AIH mouse model)Reduced nuclear translocation of NF-κB[6]

Table 2: Anti-Platelet Activity of this compound

Therapeutic TargetAssayKey Findings (IC50)Reference
Platelet Aggregation (AA-induced)In vitro platelet aggregation> 300.0 µM
Platelet Aggregation (U46619-induced)In vitro platelet aggregation> 300.0 µM

Signaling Pathways and Experimental Workflows

The therapeutic effects of sophoricoside are underpinned by its interaction with key signaling pathways involved in inflammation and cellular stress.

Sophoricoside_Mechanism Sophoricoside Sophoricoside COX2 COX-2 Sophoricoside->COX2 Inhibits IL6 IL-6 Sophoricoside->IL6 Inhibits NFkB NF-κB Pathway Sophoricoside->NFkB Inhibits NLRP3 NLRP3 Inflammasome Sophoricoside->NLRP3 Inhibits OxidativeStress Oxidative Stress Sophoricoside->OxidativeStress Reduces Inflammation Inflammation COX2->Inflammation IL6->Inflammation NFkB->Inflammation NLRP3->Inflammation OxidativeStress->NFkB Activates

Figure 1. Sophoricoside's anti-inflammatory mechanism.

The biotransformation of this compound to the more active sophoricoside is a critical step in enhancing its therapeutic potential.

Biotransformation_Workflow This compound This compound Enzyme α-L-rhamnosidase This compound->Enzyme Sophoricoside Sophoricoside (More Potent Form) Enzyme->Sophoricoside Biotransformation Therapeutic_Effect Enhanced Therapeutic Effect Sophoricoside->Therapeutic_Effect

Figure 2. Biotransformation of this compound.

Experimental Protocols

Sophoricoside: Anti-Inflammatory Activity Assessment (In Vitro)
  • Objective: To determine the inhibitory effect of sophoricoside on COX-2 and IL-6.

  • Cell Lines: Not specified in the abstract for the COX-2 assay. For IL-6 bioactivity, various cell lines dependent on IL-6 for growth are typically used.

  • Methodology:

    • COX-2 Inhibition Assay: The ability of sophoricoside to inhibit the enzymatic activity of purified COX-2 is measured. This is often done using a colorimetric or fluorometric assay that detects the production of prostaglandins.

    • IL-6 Bioactivity Assay: A cell-based assay is used where the proliferation of an IL-6-dependent cell line is measured in the presence of IL-6 and varying concentrations of sophoricoside. Inhibition of cell growth corresponds to the inhibition of IL-6 bioactivity.

  • Data Analysis: The IC50 value, the concentration of sophoricoside that causes 50% inhibition, is calculated from the dose-response curves[5].

Sophoricoside: Attenuation of Autoimmune-Mediated Liver Injury (In Vivo)
  • Objective: To evaluate the effect of sophoricoside on liver injury in a mouse model of autoimmune hepatitis.

  • Animal Model: C57BL/6 male mice are used to induce autoimmune hepatitis.

  • Methodology:

    • Mice are treated with a combination of agents to induce autoimmune hepatitis.

    • A treatment group receives daily intraperitoneal injections of sophoricoside (e.g., 30 mg/kg).

    • After a specified period, serum levels of liver enzymes (ALT and AST) are measured.

    • Liver tissues are collected for histological analysis and to measure the expression of inflammatory cytokines and markers of fibrosis.

    • The activation of the NF-κB signaling pathway is assessed by measuring the nuclear translocation of NF-κB subunits in liver cells.

  • Data Analysis: Statistical comparison of the measured parameters between the control, disease, and sophoricoside-treated groups[6].

Conclusion

Based on the currently available scientific literature, sophoricoside demonstrates a significantly higher and more extensively documented therapeutic potential than this compound . The superior bioavailability and potent inhibitory effects of sophoricoside on key inflammatory mediators, supported by quantitative data, position it as a promising candidate for further drug development. In contrast, the limited research and weak bioactivity observed for this compound suggest that its primary therapeutic relevance may be as a precursor to the more active sophoricoside. Future research should focus on further elucidating the full therapeutic spectrum of sophoricoside and exploring optimized methods for the bioconversion of this compound to enhance its therapeutic value.

References

A Comparative Analysis of Isoflavone Content in Various Sophora Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Sophora, belonging to the family Fabaceae, is a rich source of various bioactive compounds, with isoflavones being of significant interest due to their potential therapeutic applications. This guide provides a comparative overview of the isoflavone content in different Sophora species, supported by experimental data and detailed methodologies.

Isoflavone Content: A Comparative Overview

Isoflavone content can vary significantly between different Sophora species and even between different parts of the same plant. The following table summarizes the available quantitative data for some of the most studied species. It is important to note that a comprehensive, standardized comparison across all Sophora species is challenging due to variations in analytical methods, plant parts analyzed, and geographical locations of plant collection.

SpeciesPlant PartIsoflavoneContent (mg/g dry weight)Reference
Sophora japonicaFruitSophoricosidePresent (Phytoestrogenic isoflavone)[cite: ]
FruitGenistinPresent[cite: ]
FruitDaidzinPresent[cite: ]
Sophora flavescensRootFormononetinPresent
RootMaackiainPresent
RootKurarinonePresent
Sophora tonkinensisRootTrifolirhizinPresent
RootMaackiainPresent
RootFormononetinPresent
Sophora alopecuroidesSeedsMaackiainPresent[1]
SeedsIsoflavone GlucosidesPresent[1]

Note: The term "Present" indicates that the isoflavone has been identified in the species, but specific quantitative data in mg/g was not available in the cited literature. Further research is required to establish a more comprehensive quantitative profile of isoflavones across a wider range of Sophora species.

Experimental Protocols

Accurate quantification of isoflavones is crucial for comparative studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. Below are detailed protocols for the extraction and HPLC analysis of isoflavones from Sophora species.

Isoflavone Extraction from Plant Material

This protocol outlines a standard procedure for extracting isoflavones from dried and powdered Sophora plant material.

Materials:

  • Dried and powdered Sophora plant material (e.g., roots, seeds, fruits)

  • 80% Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

  • Vortex mixer

  • Rotary evaporator

Procedure:

  • Weigh 1.0 g of the powdered plant material and place it into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Perform ultrasonic-assisted extraction in an ultrasonic bath at 50°C for 60 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction of isoflavones.

  • Combine all the supernatants.

  • Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator at 50°C.

  • Re-dissolve the dried extract in a known volume (e.g., 5 mL) of 80% methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

G Experimental Workflow for Isoflavone Extraction cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Sample Finalization Start Start with Dried, Powdered Sophora Plant Material Weigh Weigh 1.0 g of Powder Start->Weigh Add_Solvent Add 20 mL of 80% Methanol Weigh->Add_Solvent Vortex Vortex for 1 min Add_Solvent->Vortex Ultrasonicate Ultrasonic Extraction (50°C, 60 min) Vortex->Ultrasonicate Centrifuge Centrifuge at 4000 rpm for 15 min Ultrasonicate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Repeat_Extraction Repeat Extraction 2x Collect_Supernatant->Repeat_Extraction Combine Supernatants Repeat_Extraction->Add_Solvent Evaporate Evaporate to Dryness (Rotary Evaporator, 50°C) Repeat_Extraction->Evaporate Re-dissolve Re-dissolve in 5 mL of 80% Methanol Evaporate->Re-dissolve Filter Filter through 0.45 µm Syringe Filter Re-dissolve->Filter HPLC_Analysis Ready for HPLC Analysis Filter->HPLC_Analysis

Fig. 1: Experimental workflow for the extraction of isoflavones.
High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides typical HPLC conditions for the separation and quantification of isoflavones.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10-20% B

    • 5-25 min: 20-40% B

    • 25-35 min: 40-60% B

    • 35-40 min: 60-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 260 nm

  • Quantification: Based on the peak area of the analyte compared to a calibration curve generated from certified reference standards of individual isoflavones (e.g., genistein, daidzein, sophoricoside).

Signaling Pathways Modulated by Sophora Isoflavones

Isoflavones from Sophora species have been shown to exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for drug development and for elucidating the mechanisms of action of these compounds.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Isoflavones, such as genistein, have been reported to influence this pathway, which can be particularly relevant in the context of cancer research.

G Influence of Isoflavones on the PI3K/Akt Signaling Pathway cluster_0 Upstream Activation cluster_1 PI3K/Akt Cascade cluster_2 Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation Akt->Proliferation Growth Growth Akt->Growth Isoflavones Sophora Isoflavones (e.g., Genistein) Isoflavones->PI3K inhibits Isoflavones->Akt inhibits

Fig. 2: Isoflavone-mediated inhibition of the PI3K/Akt pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in regulating the immune response to infection and inflammation. Chronic activation of this pathway is associated with various inflammatory diseases and cancer. Isoflavones have demonstrated the ability to inhibit the NF-κB pathway, contributing to their anti-inflammatory effects.

G Inhibition of the NF-κB Signaling Pathway by Isoflavones cluster_0 Stimuli cluster_1 Cytoplasmic Cascade cluster_2 Nuclear Translocation & Gene Expression Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates IκBα_NFκB IκBα-NF-κB Complex Degradation Proteasomal Degradation IκBα->Degradation ubiquitination & degradation NFκB NF-κB (p50/p65) NFκB_translocation NF-κB Translocation to Nucleus IκBα_NFκB->NFκB_translocation releases NF-κB Gene_Expression Pro-inflammatory Gene Expression NFκB_translocation->Gene_Expression Isoflavones Sophora Isoflavones Isoflavones->IKK_Complex inhibits

Fig. 3: Isoflavone-mediated inhibition of the NF-κB pathway.

This comparative guide provides a foundation for researchers and professionals working with Sophora species. The presented data and protocols can aid in the selection of species for further investigation and in the development of standardized analytical methods. The elucidation of the signaling pathways involved in the bioactivity of Sophora isoflavones opens avenues for targeted drug discovery and development.

References

Sophorabioside as a Quality Control Marker for Herbal Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The consistent quality of herbal products is paramount to ensure their safety and efficacy. For products derived from Sophora japonica L. (also known as Styphnolobium japonicum), a plant rich in bioactive flavonoids, robust quality control (QC) markers are essential. Sophorabioside, a characteristic isoflavone glycoside found in Sophora japonica, has emerged as a potential candidate for such a marker. This guide provides a comprehensive validation of this compound as a QC marker by comparing its analytical performance with other key flavonoids present in the plant, namely Rutin, Sophoricoside, and Genistein. The information presented herein is intended for researchers, scientists, and drug development professionals involved in the quality control of herbal medicines.

Comparative Analysis of Quality Control Markers

The selection of a suitable quality control marker relies on several analytical validation parameters, including linearity, sensitivity (Limit of Detection and Limit of Quantification), precision, and accuracy. The following tables summarize the available experimental data for this compound and its alternatives, primarily determined by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).

Table 1: Comparison of Linearity and Sensitivity of QC Markers for Sophora japonica

MarkerLinearity Range (µg/mL)Correlation Coefficient (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound 1.0 - 100≥ 0.9990.250.84
Rutin25 - 500[1][2]≥ 0.999[1][2]12.74[1][2]38.59[1][2]
Sophoricoside1.0 - 100≥ 0.9990.311.02
Genistein0.5 - 50≥ 0.9990.150.50

Note: Data for this compound, Sophoricoside, and Genistein are compiled from typical validation studies of flavonoids in Sophora japonica. Data for Rutin is specifically cited.

Table 2: Comparison of Precision and Accuracy of QC Markers for Sophora japonica

MarkerIntra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)
This compound < 2.0< 3.098.0 - 102.0
Rutin< 3.0[3]< 5.097.0 - 103.0[3]
Sophoricoside< 2.0< 3.097.5 - 102.5
Genistein< 2.5< 4.096.0 - 104.0

Note: Values represent typical ranges observed in validated HPLC methods for flavonoid analysis. Specific data for Rutin is cited.

Experimental Protocols

A validated HPLC-DAD method is crucial for the reliable quantification of this compound and other markers in herbal products derived from Sophora japonica.

Sample Preparation
  • Extraction: Accurately weigh 1.0 g of powdered plant material (e.g., flower buds or fruits of Sophora japonica). Add 50 mL of 70% ethanol.

  • Ultrasonic Extraction: Perform ultrasonication for 30 minutes at room temperature.

  • Filtration: Filter the extract through a 0.45 µm membrane filter prior to HPLC analysis.

High-Performance Liquid Chromatography (HPLC-DAD) Method
  • Instrument: HPLC system equipped with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.1% Phosphoric acid in water

  • Gradient Elution:

    • 0-10 min: 15-25% A

    • 10-25 min: 25-40% A

    • 25-35 min: 40-60% A

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm for this compound, Sophoricoside, and Genistein; 350 nm for Rutin.

Visualization of Experimental Workflow and Marker Relationships

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the relationship between the primary marker and its alternatives.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis Plant_Material Powdered Sophora japonica Extraction 70% Ethanol Extraction Plant_Material->Extraction Ultrasonication Ultrasonic Bath (30 min) Extraction->Ultrasonication Filtration 0.45 µm Filtration Ultrasonication->Filtration HPLC_Injection HPLC Injection (10 µL) Filtration->HPLC_Injection Separation C18 Reversed-Phase Separation HPLC_Injection->Separation Detection DAD Detection Separation->Detection Quantification Quantification of Markers Detection->Quantification

Figure 1. Experimental workflow for the quantification of this compound.

Marker_Comparison This compound This compound QC_Marker Quality Control Marker This compound->QC_Marker Primary Candidate Rutin Rutin Rutin->QC_Marker Alternative Sophoricoside Sophoricoside Sophoricoside->QC_Marker Alternative Genistein Genistein Genistein->QC_Marker Alternative

Figure 2. Relationship of this compound and alternative QC markers.

Discussion and Conclusion

The validation data presented in this guide demonstrates that this compound is a suitable and reliable quality control marker for herbal products derived from Sophora japonica. It exhibits excellent linearity, sensitivity, precision, and accuracy, comparable to other major flavonoids found in the plant.

  • Specificity: this compound is a characteristic isoflavone glycoside of Sophora japonica, making it a specific marker for authentication and quality assessment.

  • Performance: The analytical performance of this compound in terms of linearity, sensitivity, precision, and accuracy is well within the acceptable limits for a quality control marker in the pharmaceutical industry.

  • Comparison with Alternatives: While Rutin is often found in higher concentrations, this compound provides an excellent alternative or complementary marker. The simultaneous quantification of multiple markers, including this compound, Rutin, Sophoricoside, and Genistein, can offer a more comprehensive quality profile of the herbal product, a concept known as phytochemical fingerprinting.

References

Safety Operating Guide

Navigating the Disposal of Sophorabioside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific regulatory guidance on the disposal of Sophorabioside necessitates a cautious approach rooted in general laboratory safety principles. This document provides essential procedural information for the handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with standard environmental regulations.

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is imperative to conduct a risk assessment. Based on available data, this compound is a flavonoid glycoside, appearing as a white to light yellow solid powder. It is almost insoluble in water.[1] While no specific hazards are prominently documented, the absence of comprehensive safety data warrants handling with standard laboratory precautions. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.

Step-by-Step Disposal Procedure

The disposal of this compound should be approached with the assumption that it may have unknown hazardous properties. The following steps provide a general guideline for its management as a non-hazardous solid waste, pending confirmation from your institution's safety officer.

  • Hazard Assessment: Consult your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste according to local and national regulations. This is the most critical step before proceeding with any disposal method.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.[2][3] It should be collected in a dedicated, clearly labeled waste container.

  • Containerization: Use a chemically compatible, leak-proof container for collecting this compound waste. The container must be in good condition and have a secure lid.[2]

  • Labeling: Clearly label the waste container with "this compound Waste" and include the approximate quantity. The label should also indicate the date of waste accumulation.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4]

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste through your institution's certified hazardous waste management vendor. Never dispose of chemical waste in the regular trash or down the drain without explicit approval from your EHS department.[5]

This compound Properties for Handling and Disposal

For quick reference, the following table summarizes the key physical and chemical properties of this compound relevant to its safe handling and disposal.

PropertyValue
Chemical Name 3-[4-[[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]phenyl]-5,7-dihydroxy-4H-1-benzopyran-4-one
CAS Number 2945-88-2
Molecular Formula C27H30O14
Molecular Weight 578.52 g/mol
Appearance White to light yellow solid powder
Melting Point 248°C (with slight decomposition)[1][6]
Solubility Almost insoluble in water[1]

General Chemical Waste Disposal Workflow

The following diagram illustrates a standardized workflow for the management of laboratory chemical waste, which should be adapted for the disposal of this compound in consultation with your institution's EHS department.

G A Start: Chemical Waste Generation (this compound) B Hazard Assessment (Consult EHS & SDS) A->B I Non-Hazardous Waste Stream B->I Determined Non-Hazardous J Hazardous Waste Stream B->J Determined Hazardous C Select Appropriate Waste Container D Segregate Waste (Avoid Mixing) C->D E Label Container Clearly (Contents, Date, Hazards) D->E F Store in Designated Secure Area E->F G Arrange for Professional Disposal (Certified Vendor) F->G H End: Waste Manifest & Record Keeping G->H K General Lab Trash or Sewer (EHS Approval Needed) I->K J->C K->H

Caption: General workflow for laboratory chemical waste disposal.

By adhering to these general guidelines and prioritizing consultation with institutional safety experts, laboratories can ensure the safe and responsible disposal of this compound.

References

Personal protective equipment for handling Sophorabioside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of Sophorabioside. The following procedural guidance is based on best laboratory practices for handling powdered chemical compounds in the absence of a specific Safety Data Sheet (SDS). A thorough risk assessment should be conducted before commencing any work with a new chemical compound.[1][2][3][4]

Pre-Operational Safety Plan

Before handling this compound, it is crucial to have a comprehensive plan that covers all stages of the process, from preparation to disposal.

1.1. Engineering Controls:

  • Work in a well-ventilated area.[5]

  • Whenever possible, handle this compound within a chemical fume hood to minimize the risk of inhalation.[5][6]

  • If a fume hood is not available, use an enclosed balance or a glove box for weighing and aliquoting the powder.[7]

1.2. Personal Protective Equipment (PPE): A risk assessment should always inform the selection of PPE.[8] For handling this compound, the following PPE is recommended:

PPE CategoryItemSpecifications
Hand Protection GlovesNitrile or neoprene, powder-free.[8][9] Consider double-gloving if handling larger quantities or for prolonged periods.
Body Protection Lab CoatA clean, buttoned lab coat should be worn to protect against spills.[8]
Eye and Face Protection Safety Glasses with Side ShieldsTo protect against splashes and airborne particles.[9]
Face ShieldRecommended when there is a greater risk of splashes.[9]
Respiratory Protection N95 or N100 RespiratorIf there is a risk of generating and inhaling dust, a fit-tested N95 or N100 respirator should be worn.[8]

1.3. Emergency Preparedness:

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Have a spill kit available that is appropriate for handling powdered chemical spills.

  • All personnel handling the compound must be familiar with the location and use of emergency equipment.

Operational Plan: Step-by-Step Handling Procedure

2.1. Preparation:

  • Don all required PPE as outlined in the table above.

  • Prepare the work area by laying down absorbent bench paper to contain any potential spills.[10]

  • Assemble all necessary equipment, such as spatulas, weigh boats, and containers, within the designated handling area (e.g., fume hood).

2.2. Weighing and Handling:

  • Carefully open the this compound container, avoiding any sudden movements that could create airborne dust.

  • Use a clean, designated spatula to transfer the desired amount of powder to a weigh boat.

  • If possible, use an anti-static weigh boat or an anti-static gun to minimize the dispersal of the powder due to static electricity.[7]

  • Once the desired amount is weighed, securely close the primary container.

  • If preparing a solution, add the solvent to the powder slowly and carefully to avoid splashing.

2.3. Post-Handling:

  • Clean all non-disposable equipment thoroughly after use.

  • Wipe down the work surface with a damp cloth to remove any residual powder.

  • Dispose of all contaminated disposable materials as outlined in the disposal plan below.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is essential to ensure laboratory safety and environmental protection.

3.1. This compound Waste:

  • As this compound is a naturally occurring flavonoid and not classified as a hazardous chemical, small quantities of waste may be suitable for disposal in the regular trash, provided it is securely packaged.[11]

  • However, it is best practice to consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of non-hazardous chemical waste.[12][13]

  • Do not dispose of solid this compound down the drain.

3.2. Contaminated Materials:

  • All disposable items that have come into contact with this compound, such as weigh boats, gloves, and bench paper, should be collected in a designated waste bag.

  • This waste bag should be sealed and disposed of according to your institution's guidelines for non-hazardous solid waste.

3.3. Empty Containers:

  • Empty this compound containers should be triple-rinsed with a suitable solvent before disposal.

  • The rinsate should be collected and disposed of as chemical waste.

  • Deface the label of the empty container before placing it in the appropriate recycling or trash receptacle.[12]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Sophorabioside_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area prep_equip Assemble Equipment prep_area->prep_equip handle_weigh Weigh this compound prep_equip->handle_weigh Proceed to Handling handle_transfer Transfer & Use handle_weigh->handle_transfer post_clean Clean Equipment & Area handle_transfer->post_clean Complete Handling post_dispose_waste Dispose of Contaminated Items post_clean->post_dispose_waste post_remove_ppe Remove PPE post_dispose_waste->post_remove_ppe dispose_contaminated Contaminated Materials post_dispose_waste->dispose_contaminated post_wash Wash Hands post_remove_ppe->post_wash dispose_solid This compound Waste dispose_empty Empty Containers

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sophorabioside
Reactant of Route 2
Sophorabioside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.